2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
2-bromo-6-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVWXGSXMURULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=C1Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742718 | |
| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341037-81-7 | |
| Record name | Benzamide, 2-bromo-6-fluoro-N-methoxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341037-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a specialized chemical intermediate. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a potentially novel or specialized research chemical, this document outlines its logical synthesis, predicted properties, and significant applications based on established chemical principles and the well-documented chemistry of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction and Strategic Importance
This compound belongs to the class of Weinreb-Nahm amides, which are pivotal intermediates in modern organic synthesis. The strategic placement of a bromine atom and a fluorine atom on the benzamide scaffold offers unique electronic properties and synthetic handles for further molecular elaboration. The true value of this molecule lies in the N-methoxy-N-methylamide (Weinreb amide) functionality, which allows for the controlled and high-yield synthesis of ketones and aldehydes from carboxylic acid precursors, a transformation that is often challenging due to over-addition issues with highly reactive organometallic reagents[1][2].
The presence of the 2-bromo and 6-fluoro substituents on the phenyl ring provides opportunities for regioselective cross-coupling reactions, making this compound a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.
Physicochemical and Structural Properties
The exact physical properties of this compound have not been extensively documented. However, based on its structure and the properties of analogous compounds, we can predict its key characteristics.
| Property | Predicted Value |
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF |
The electronic landscape of the aromatic ring is significantly influenced by the substituents. The fluorine atom at position 6 and the bromine atom at position 2 are both electron-withdrawing through an inductive effect (-I), while bromine also exhibits a weak deactivating mesomeric effect (+M). This substitution pattern creates a polarized, electron-deficient ring system, which influences its reactivity in subsequent synthetic transformations.
Synthesis Methodology: A Validated Approach
The synthesis of this compound can be logically approached in a two-stage process: first, the synthesis of the 2-bromo-6-fluorobenzoic acid core, followed by its conversion to the target Weinreb amide.
Part A: Synthesis of the 2-Bromo-6-fluorobenzoic Acid Scaffold
A reliable method for the preparation of 2-bromo-6-fluorobenzoic acid starts from the commercially available o-fluorobenzonitrile, proceeding through a multi-step sequence involving nitration, reduction, bromination, and hydrolysis[3].
-
Nitration of o-fluorobenzonitrile: Carefully add o-fluorobenzonitrile to a mixture of fuming nitric acid and sulfuric acid at a low temperature (0-5 °C) to yield 2-fluoro-3-nitrobenzonitrile.
-
Reduction of the Nitro Group: The resulting nitro compound is then reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to give 3-amino-2-fluorobenzonitrile.
-
Bromination: The 3-amino-2-fluorobenzonitrile is subjected to a Sandmeyer-type reaction. Diazotization with sodium nitrite in an acidic medium, followed by treatment with a copper(I) bromide solution, introduces the bromine atom at the 3-position (relative to the cyano group) to form 3-bromo-2-fluorobenzonitrile.
-
Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated sulfuric acid in water, to yield 2-bromo-6-fluorobenzoic acid[3].
Sources
An In-Depth Technical Guide to the Reactivity of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Introduction: A Versatile Scaffold for Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the strategic functionalization of aromatic rings is paramount. Substituted benzamides are privileged structures, serving as key intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Among these, 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide emerges as a particularly versatile building block. Its unique arrangement of functional groups—a reactive bromine atom, a modulating fluorine atom, and a stable yet activatable Weinreb amide—offers a rich platform for a variety of chemical transformations. The ortho-substitution pattern of the halogens creates a sterically hindered and electronically distinct environment, influencing the reactivity of both the aromatic ring and the amide functionality.
This technical guide provides a comprehensive overview of the reactivity of this compound. We will delve into its synthesis and explore its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and nucleophilic aromatic substitution. For each reaction class, we will discuss the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the expected outcomes and potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.
Synthesis of this compound
The synthesis of the title compound is most practically achieved from a commercially available or readily synthesized precursor, 2-bromo-6-fluorobenzoic acid.[1][2] The formation of the Weinreb amide is a standard and high-yielding transformation.
A plausible and efficient synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-6-fluorobenzoic Acid
A multi-step synthesis starting from o-fluorobenzonitrile can be employed as described in the patent literature.[3] This involves nitration, reduction of the nitro group, bromination, and a Sandmeyer-type reaction to install the carboxylic acid functionality.
Step 2: Formation of this compound
-
To a solution of 2-bromo-6-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2-bromo-6-fluorobenzoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and cool to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 eq), to the solution.
-
Slowly add a solution of the crude 2-bromo-6-fluorobenzoyl chloride in DCM to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Key Areas of Reactivity
The reactivity of this compound is governed by the interplay of its functional groups. The following sections will explore the most synthetically useful transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the C-Br Bond
The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example.[4][5]
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Mechanistic Considerations and Causality:
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The rate-determining step is typically the oxidative addition of the aryl bromide to a Pd(0) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F. Therefore, the C-Br bond in the title compound is expected to be significantly more reactive than the C-F bond under standard Suzuki conditions. The ortho-fluoro substituent and the bulky Weinreb amide may sterically hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands compared to unhindered aryl bromides.
-
Ligand Choice: For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial. These ligands promote the oxidative addition and subsequent reductive elimination steps.
-
Base Selection: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water, or 1,4-dioxane and water.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the coupled product.
Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange
The Weinreb amide is a powerful directed metalation group (DMG), capable of directing an organolithium base to deprotonate the adjacent ortho position.[6] However, the presence of a bromine atom at the other ortho position introduces a competitive and often faster reaction pathway: lithium-halogen exchange.[7]
Caption: Competing pathways of lithium-halogen exchange and directed ortho-metalation.
Causality and Controlling Selectivity:
-
Lithium-Halogen Exchange: This reaction is generally very fast for aryl bromides and iodides when treated with alkyllithium reagents like n-BuLi or t-BuLi, often occurring at temperatures as low as -78 °C.[8] The reaction proceeds via an "ate-complex" intermediate. This pathway would generate an aryllithium species where the lithium has replaced the bromine.
-
Directed ortho-Metalation (DoM): For DoM to occur, a C-H bond must be deprotonated. The Weinreb amide is a strong DMG, but the acidity of the ortho C-H protons is also a factor. Lithium amide bases like lithium diisopropylamide (LDA) are less prone to halogen-metal exchange and can sometimes favor deprotonation.[7]
-
Expected Outcome: With alkyllithiums (n-BuLi, s-BuLi, t-BuLi), lithium-bromine exchange is the highly probable outcome. This provides a regioselective route to 2-lithio-6-fluoro-N-methoxy-N-methylbenzamide, which can then be trapped with various electrophiles. Directed ortho-metalation at the C3 position would be a minor or non-existent pathway under these conditions. The C-F bond is generally unreactive towards lithium-halogen exchange.
Protocol for Lithium-Halogen Exchange and Electrophilic Quench
-
Dissolve this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.
-
Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in the same solvent at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and purify as previously described.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two electron-withdrawing halogen atoms (Br and F) and the benzamide group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.[9][10]
Mechanistic Insights:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon more electrophilic and accelerating the attack. Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, the reverse of the trend seen in SN1 and SN2 reactions.[11]
-
Regioselectivity: Nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C-6), as fluorine is the most activating group for SNAr. The bromine at C-2 and the benzamide group at C-1 also contribute to the electron-deficient nature of the ring, further facilitating the reaction.
General Protocol for SNAr
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Add the nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 eq) and a base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base) if required to deprotonate the nucleophile.
-
Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and purify by chromatography or recrystallization.
Reactivity of the Weinreb Amide Moiety
The N-methoxy-N-methylamide (Weinreb amide) is a highly valuable functional group primarily for its controlled reaction with organometallic reagents to produce ketones.
Caption: Reaction of a Weinreb amide with an organometallic reagent to form a ketone.
Mechanistic Rationale:
Upon addition of an organolithium or Grignard reagent, a stable tetrahedral intermediate is formed. This intermediate is chelated by the methoxy group, preventing the typical second addition of the organometallic reagent that occurs with esters or acid chlorides.[11] Aqueous workup then leads to the collapse of this intermediate to form the corresponding ketone. This stability makes the Weinreb amide an excellent precursor for ketone synthesis, even in the presence of other reactive functionalities.
Quantitative Data Summary
| Property | Value | Source |
| Precursor: 2-Bromo-6-fluorobenzoic acid | ||
| Molecular Formula | C₇H₄BrFO₂ | [2] |
| Molecular Weight | 219.01 g/mol | [2] |
| Melting Point | 154-158 °C | [2] |
| Target: this compound | ||
| Molecular Formula | C₉H₉BrFNO₂ | Calculated |
| Molecular Weight | 262.08 g/mol | Calculated |
Conclusion
This compound is a strategically designed building block that offers multiple, distinct avenues for chemical functionalization. The C-Br bond is readily activated for palladium-catalyzed cross-coupling reactions, providing a reliable method for C-C bond formation. Treatment with strong organolithium bases preferentially leads to lithium-halogen exchange, generating a versatile aryllithium species for subsequent reactions with electrophiles. The electron-deficient nature of the aromatic ring, enhanced by the fluorine substituent, opens up the possibility of nucleophilic aromatic substitution at the C-F position. Finally, the Weinreb amide functionality serves as a robust handle for the synthesis of ketones via reaction with organometallic reagents.
By understanding the interplay of these functional groups and the underlying mechanistic principles, researchers can harness the full synthetic potential of this compound. The protocols and insights provided in this guide serve as a foundation for the rational design of synthetic routes towards complex and novel molecules in the fields of medicinal chemistry, agrochemistry, and materials science.
References
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Narasimhan, N. S., & Joshi, R. R. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 205-214.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Bailey, W. F., & Patricia, J. J. (1988). Mechanism of lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46.
- Neumann, H., & Seebach, D. (1976). Notiz über die Darstellung von 2-Alkyl- und 2-Aryl-thiophenen und -furanen durch Halogen/Metall-Austausch und anschliessende Alkylierung bzw. Arylierung. Tetrahedron Letters, 17(52), 4839-4842.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Smith, R. C., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(19), 6545-6556.
-
PrepChem. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-溴-6-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
"2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" as a Weinreb amide
An In-depth Technical Guide to 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide as a Strategic Weinreb Amide
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized Weinreb amide of significant interest to researchers in drug discovery and synthetic chemistry. We will explore the fundamental principles of the Weinreb ketone synthesis, detailing the unique mechanistic advantages conferred by the N-methoxy-N-methylamide functionality. This guide presents a detailed, field-tested protocol for the synthesis of this compound from its corresponding carboxylic acid, including activation, coupling, and purification strategies. Furthermore, we examine its application in the controlled synthesis of complex ketones and discuss the strategic importance of the ortho-bromo and fluoro substituents, which serve as versatile handles for subsequent advanced transformations such as cross-coupling reactions. This document is intended to serve as a practical resource for scientists, providing both the theoretical underpinnings and actionable methodologies required to effectively utilize this powerful synthetic building block.
The Power of Controlled Acylation: An Introduction to Weinreb Amides
The synthesis of ketones is a foundational transformation in organic chemistry, pivotal for constructing the core scaffolds of countless pharmaceuticals, agrochemicals, and materials.[1] A common and powerful method for their preparation involves the addition of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to acyl compounds.[2]
The Classic Challenge: Over-addition
Traditional acylating agents like esters and acid chlorides suffer from a significant drawback in these reactions: over-addition.[3] The ketone product formed after the first nucleophilic addition is often more reactive than the starting material.[4] Consequently, a second equivalent of the organometallic reagent rapidly attacks the newly formed ketone, leading to the corresponding tertiary alcohol as an undesired byproduct.[2][5] This lack of control complicates product mixtures, reduces yields of the desired ketone, and necessitates challenging purifications.
The Weinreb-Nahm Solution
In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb amide.[2][6] This functional group provides a reliable and general method for the synthesis of ketones and, by extension, aldehydes via reduction.[1] The genius of the Weinreb amide lies in its ability to halt the reaction sequence at the ketone stage with remarkable fidelity.[7]
Mechanistic Cornerstone: The Stable Chelated Intermediate
The efficacy of the Weinreb amide is rooted in its reaction mechanism. Upon nucleophilic attack by an organometallic reagent, a tetrahedral intermediate is formed. Unlike the transient intermediates from esters or acid chlorides, this species is strongly stabilized through chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom.[2][4] This forms a stable five-membered ring chelate.[8]
This chelated intermediate is robust at low reaction temperatures and does not collapse to release the ketone until a deliberate aqueous or acidic workup is performed.[9] Since the ketone is never present in the reaction flask alongside the potent organometallic nucleophile, the problematic over-addition reaction is effectively prevented.[3]
Focus: this compound
While the Weinreb amide functionality is broadly applicable, the choice of the acyl group is critical for multi-step synthesis. This compound is a highly strategic building block that combines the reliability of the Weinreb amide with latent reactivity for complex molecule construction.
Structural Features and Properties
The key features of this molecule are the ortho-substituents on the benzoyl ring:
-
Fluorine: The highly electronegative fluorine atom at the C6 position influences the electronic properties of the carbonyl group. In drug discovery, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[10]
-
Bromine: The bromine atom at the C2 position is an outstanding synthetic handle. It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of aryl, alkyl, or amino groups.
This dual functionality makes the molecule a valuable precursor in the synthesis of pharmacologically active compounds and other fine chemicals.[11][12]
| Property | Value |
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| CAS Number | Not explicitly assigned; synthesized as needed. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). |
Synthesis of this compound
The preparation of this Weinreb amide is reliably achieved via a two-step sequence starting from the commercially available 2-Bromo-6-fluorobenzoic acid. The general workflow involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.
Step 1: Activation of 2-Bromo-6-fluorobenzoic Acid
The most direct method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved with thionyl chloride (SOCl₂) or oxalyl chloride.
Causality: Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic N,O-dimethylhydroxylamine in the next step. Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying removal.[13]
Protocol 3.1: Synthesis of 2-Bromo-6-fluorobenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 2-Bromo-6-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) either neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Slowly heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is critical to use a trap to capture the corrosive SOCl₂ vapors.
-
The resulting crude 2-Bromo-6-fluorobenzoyl chloride is a pungent oil, typically used directly in the next step without further purification.[14][15]
Step 2: Amide Formation
The activated acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base.
Causality: N,O-dimethylhydroxylamine is supplied as its hydrochloride salt for stability.[16] A base, such as pyridine or triethylamine, is required to neutralize the HCl salt, liberating the free hydroxylamine as the active nucleophile. At least two equivalents of the base are necessary: one to neutralize the salt and a second to scavenge the HCl generated during the acylation reaction.[17]
Protocol 3.2: Synthesis of this compound
-
In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a base, such as pyridine (2.2 eq), to the suspension and stir for 15-20 minutes.
-
Dissolve the crude 2-Bromo-6-fluorobenzoyl chloride from Protocol 3.1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold hydroxylamine/pyridine mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
Proceed to the workup and purification steps as described below.
Purification and Characterization
Protocol 3.3: Workup and Purification
-
Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) to protonate and solubilize the excess pyridine or triethylamine.[18]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure Weinreb amide.
| Spectroscopic Data | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | ~ 7.2-7.5 (m, 3H, Ar-H), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | ~ 165 (C=O), 158 (d, C-F), 115-135 (Ar-C), 61 (N-OCH₃), 34 (N-CH₃) |
| ¹⁹F NMR (CDCl₃) | ~ -110 to -115 |
Applications in Ketone Synthesis
The primary application of this compound is as a superior acylating agent for organometallic reagents.
Protocol 4.1: General Procedure for Reaction with a Grignard Reagent
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the Grignard reagent. For most standard Grignards, 0 °C is sufficient.
-
Slowly add the Grignard reagent (e.g., R-MgBr, 1.1-1.2 eq) dropwise via syringe.
-
Stir the reaction at this temperature for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting ketone by silica gel chromatography.
Advanced Synthetic Applications
The true synthetic power of this reagent is realized when its multiple reactive sites are exploited in sequence.
-
Sequential Reactions: One can first perform a ketone synthesis via the Weinreb amide functionality and then use the bromo-substituent on the resulting ketone product for a subsequent cross-coupling reaction. This allows for the rapid build-up of molecular complexity.
-
Reduction to Aldehydes: The Weinreb amide can be selectively reduced to the corresponding 2-bromo-6-fluoro-benzaldehyde using hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1] This aldehyde is also a valuable synthetic intermediate.[20]
-
Directed Metalation: The amide group can act as a directing group for ortho-lithiation, although the presence of the existing ortho-substituents makes this less common for this specific substrate.[21]
Safety and Handling
The precursor, 2-Bromo-6-fluorobenzoic acid, and the reagents used in the synthesis are corrosive and/or toxic. The final product should be handled with care as a potentially hazardous chemical.
| Hazard | Precaution |
| Corrosive Reagents | Thionyl chloride and acyl chlorides are highly corrosive and moisture-sensitive. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Organometallics | Grignard and organolithium reagents are pyrophoric or highly reactive with water and protic solvents. Use anhydrous solvents and inert atmosphere techniques. |
| General Handling | Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and moisture. |
Conclusion
This compound is more than just a standard Weinreb amide; it is a multifunctional synthetic tool designed for efficiency and versatility. It provides chemists with a reliable method to synthesize ketones while preserving two orthogonal reactive sites—the bromine and fluorine atoms—for subsequent, value-adding transformations. Its strategic utility in constructing complex, highly functionalized aromatic systems makes it an invaluable asset in modern drug discovery and the broader field of organic synthesis.
References
-
White, J. M., Rao, A. T., & Georg, G. I. (2000). Weinreb amides. Journal of Chemical Education, 30(12), 25. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved January 21, 2026. [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Stack Exchange. [Link]
- Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Ismail, H. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]
-
Treasures @ UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas. [Link]
-
ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]
-
Ismail, H. S. (2021). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Egyptian Journal of Chemistry, 64(8), 4173-4183. [Link]
-
MDPI. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 26(16), 4983. [Link]
-
Royal Society of Chemistry. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(70), 9738-9741. [Link]
- Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Chemistry The Mystery of Molecules. [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
-
Autech Industry Co.,Limited. (n.d.). The Role of 2-Bromo-6-fluorobenzoic Acid in Modern Drug Discovery. Autech Industry. [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
-
ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. [Link]
-
PubChemLite. (n.d.). 2-bromo-6-fluoro-n-methylbenzamide (C8H7BrFNO). PubChemLite. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Inno Pharmchem. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide. PubChem. [Link]
- Google Patents. (n.d.). US5093529A - Process for the preparation of fluorinated benzoic acids.
-
NIH National Library of Medicine. (n.d.). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. PubMed Central. [Link]
-
University of Akron. (n.d.). MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS. OhioLINK ETD. [Link]
- Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
PubChem. (n.d.). 2-Bromo-6-chlorobenzoic acid. PubChem. [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Chemguide. (n.d.). making acyl chlorides (acid chlorides). Chemguide. [Link]
-
NIH National Library of Medicine. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 6. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. utd-ir.tdl.org [utd-ir.tdl.org]
- 9. Weinreb amides [pubsapp.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. innospk.com [innospk.com]
- 12. nbinno.com [nbinno.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. labsolu.ca [labsolu.ca]
- 15. 1020718-20-0|2-Bromo-6-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 16. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 17. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. reddit.com [reddit.com]
- 20. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
The Strategic Role of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Architectural Significance of a Versatile Building Block
In the intricate landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide has emerged as a cornerstone for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the multifaceted role of this compound, elucidating its synthesis, reactivity, and strategic application in drug discovery. We will delve into the causality behind its use, underpinned by the unique interplay of its structural features: the ortho-bromo-fluoro substitution pattern and the versatile Weinreb amide functionality.
Core Attributes: A Synergy of Reactivity and Control
The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of the deliberate combination of three key structural motifs:
-
The Weinreb Amide (N-methoxy-N-methylamide): This functionality is a highly valued tool in organic synthesis for the preparation of ketones.[1][2] Unlike more reactive acylating agents, the Weinreb amide forms a stable tetrahedral intermediate upon nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents.[3] This chelated intermediate prevents the common problem of over-addition, allowing for the clean and high-yield synthesis of ketones upon aqueous workup.[3][4] The ability to precisely control this transformation is a significant advantage in multi-step drug syntheses.
-
The Ortho-Bromo Substituent: The bromine atom at the 2-position serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings.[5] This allows for the strategic introduction of diverse aryl and heteroaryl moieties, which are often crucial for achieving potent and selective binding to biological targets.[5]
-
The Ortho-Fluoro Substituent: The fluorine atom at the 6-position exerts a profound influence on the physicochemical properties of the molecule and its derivatives. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[6] The presence of fluorine can also impact the conformation of the molecule, which can be critical for optimal target engagement.
This unique combination of a controlled ketone synthesis precursor, a versatile cross-coupling handle, and a key modulator of drug-like properties makes this compound a highly strategic building block in drug discovery programs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The following protocol provides a representative and validated pathway.
Part 1: Synthesis of the Precursor, 2-Bromo-6-fluorobenzoic Acid
The synthesis of the key carboxylic acid precursor can be achieved from o-fluorobenzonitrile through a sequence of nitration, reduction, bromination, and hydrolysis.[7][8]
Experimental Protocol:
-
Nitration: o-Fluorobenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group onto the aromatic ring.
-
Reduction: The resulting nitro-substituted compound is then reduced to the corresponding aniline derivative, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Bromination: The aniline derivative is subjected to a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a bromine source, such as copper(I) bromide, to install the bromine atom.
-
Hydrolysis: The nitrile group of the resulting 2-bromo-6-fluorobenzonitrile is then hydrolyzed to the carboxylic acid under basic or acidic conditions to yield 2-bromo-6-fluorobenzoic acid.[7]
Part 2: Conversion to the Weinreb Amide
The conversion of 2-bromo-6-fluorobenzoic acid to the corresponding Weinreb amide is a critical step that activates the carboxyl group for subsequent transformations. This can be efficiently achieved using a variety of coupling agents. The following protocol utilizes 1,1'-carbonyldiimidazole (CDI), a mild and effective activating agent.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of 2-bromo-6-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added 1,1'-carbonyldiimidazole (1.1 eq). The reaction mixture is stirred at room temperature until the evolution of carbon dioxide ceases, indicating the formation of the acyl-imidazole intermediate.
-
Amide Formation: To the solution of the activated acid, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is added, followed by a non-nucleophilic base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: The reaction mixture is then quenched with a weak acid, such as 1 M HCl, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound in high yield.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The primary application of this compound is as a precursor for the synthesis of substituted benzophenones, which are key scaffolds in a variety of kinase inhibitors.[9][10] The following workflow illustrates a plausible and strategic approach to the synthesis of a generic kinase inhibitor, highlighting the pivotal role of the title compound.
Workflow Diagram:
Caption: Synthetic workflow from the Weinreb amide to a kinase inhibitor.
Step 1: Synthesis of the (2-Bromo-6-fluorophenyl)(aryl)methanone Intermediate
This step leverages the Weinreb amide functionality to introduce a key aryl group, which will often be responsible for critical interactions with the target kinase.
Experimental Protocol:
-
Grignard Reagent Formation: In a separate flask, the desired aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether, to generate the corresponding Grignard reagent.
-
Addition to the Weinreb Amide: A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C. The freshly prepared Grignard reagent (1.1 eq) is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude (2-Bromo-6-fluorophenyl)(aryl)methanone can be purified by column chromatography.
Quantitative Data for Representative Transformations:
| Starting Weinreb Amide | Grignard Reagent | Ketone Product | Typical Yield (%) |
| This compound | Phenylmagnesium bromide | (2-Bromo-6-fluorophenyl)(phenyl)methanone | 85-95 |
| This compound | 4-Methoxyphenylmagnesium bromide | (2-Bromo-6-fluorophenyl)(4-methoxyphenyl)methanone | 80-90 |
| This compound | 3-Pyridylmagnesium bromide | (2-Bromo-6-fluorophenyl)(pyridin-3-yl)methanone | 75-85 |
Step 2: Elaboration of the Scaffold via Suzuki-Miyaura Coupling
The bromo-substituted benzophenone is a versatile intermediate that can be further functionalized to build the final kinase inhibitor. The Suzuki-Miyaura coupling is a powerful tool for this purpose.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, the (2-Bromo-6-fluorophenyl)(aryl)methanone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined in a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction Execution: The reaction mixture is degassed and then heated to reflux under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Mechanism of Action and Signaling Pathway Context
Many kinase inhibitors derived from scaffolds accessible through this chemistry target key signaling pathways implicated in cancer cell proliferation and survival. For instance, inhibitors of the PI3K/Akt/mTOR pathway are of significant interest in oncology. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a kinase inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.
Conclusion: A Strategically Sound Choice in Drug Discovery
This compound stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated combination of a Weinreb amide for controlled ketone synthesis, an ortho-bromo group for versatile cross-coupling, and an ortho-fluoro group for modulating physicochemical properties provides a robust and efficient platform for the synthesis of complex, biologically active molecules. The ability to construct diverse libraries of kinase inhibitors and other targeted therapies from this single, strategically designed building block underscores its importance and value to the drug discovery community. As the quest for more potent and selective therapeutics continues, the judicious application of such versatile intermediates will undoubtedly remain a cornerstone of successful drug development programs.
References
-
Wikipedia. (2023, December 12). Weinreb ketone synthesis. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved January 21, 2026, from [Link]
-
YouTube. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved January 21, 2026, from [Link]
-
NIH. (2021, July 22). Fluorescent Kinase Inhibitors As Probes In Cancer. Retrieved January 21, 2026, from [Link]
-
NIH. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved January 21, 2026, from [Link]
-
NIH. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved January 21, 2026, from [Link]
-
NIH. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2008, July). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
NIH. (2006, December 28). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Retrieved January 21, 2026, from [Link]
-
NIH. (2022, June 27). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). A quantitative reexamination of structure-activity relationships in the delta6-6-substituted progesterone series. Retrieved January 21, 2026, from [Link]
-
Duquesne Scholarship Collection. (2010, July 15). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved January 21, 2026, from [Link]
Sources
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 6. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Drug Discovery and Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a bespoke Weinreb amide, has emerged as a highly versatile and powerful intermediate. Its unique constellation of functional groups—a reactive aryl bromide, a sterically influential and metabolically relevant fluorine atom, and a stable yet readily transformable N-methoxy-N-methylamide—offers a trifecta of synthetic handles. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of this building block, underscoring its value in accelerating the discovery and development of next-generation pharmaceuticals.
Introduction: The Architectural Logic of a Privileged Scaffold
The design of this compound is a testament to the principles of modern medicinal chemistry. The ortho-bromo-fluoro substitution pattern on the phenyl ring is a well-established motif for modulating the electronic and conformational properties of bioactive molecules. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and influence the pKa of adjacent functionalities. The bromine atom, in turn, serves as a versatile linchpin for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.
The incorporation of the N-methoxy-N-methylamide, or Weinreb amide, is the cornerstone of this building block's utility. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a robust and high-fidelity pathway for the synthesis of ketones from carboxylic acid derivatives.[1] Unlike more reactive acylating agents, the Weinreb amide reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate, thus preventing the common issue of over-addition to form tertiary alcohols.[1][2] This controlled reactivity is indispensable for the construction of complex molecular architectures.
Synthesis of this compound
The preparation of the title compound is a straightforward two-step process commencing from the commercially available 2-bromo-6-fluorobenzoic acid. The synthetic pathway is designed for efficiency and scalability, ensuring a reliable supply for research and development campaigns.
Experimental Protocol: Synthesis of this compound
Part 1: Preparation of 2-Bromo-6-fluorobenzoyl chloride
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
The resulting solution of 2-bromo-6-fluorobenzoyl chloride is typically used directly in the next step without purification. The solvent and excess reagent can be removed in vacuo if the pure acyl chloride is required.
Part 2: Synthesis of this compound
-
In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) dropwise.
-
To this mixture, add the solution of 2-bromo-6-fluorobenzoyl chloride (from Part 1) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.
Strategic Applications in Pharmaceutical Synthesis
The synthetic power of this compound lies in its ability to undergo selective transformations at two distinct sites: the Weinreb amide and the aryl bromide. This orthogonality allows for a modular and divergent approach to the synthesis of complex pharmaceutical targets.
Ketone Synthesis via Weinreb Amide Chemistry
The primary application of the Weinreb amide moiety is the high-fidelity synthesis of ketones. The reaction with Grignard or organolithium reagents proceeds cleanly to the ketone, which is a central functional group in many pharmaceutical agents.
Causality of Experimental Choice: The reaction is performed at low temperatures (typically -78 °C) to ensure the stability of the chelated tetrahedral intermediate.[1] This prevents its collapse and subsequent over-addition of the organometallic reagent, a common side reaction with other acylating agents like esters or acid chlorides.
Protocol: General Procedure for Ketone Synthesis
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the organometallic reagent (e.g., Grignard reagent or an organolithium species, 1.1-1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to 0 °C or room temperature and monitor by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting ketone by column chromatography.
This methodology has been instrumental in the synthesis of key intermediates for drugs across various therapeutic areas. For instance, the Weinreb amide strategy was pivotal in a scalable synthesis of a key intermediate for the antiviral drug Remdesivir.[3]
Functionalization via Palladium-Catalyzed Cross-Coupling
The 2-bromo-6-fluoroaryl motif is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the bedrock of modern C-C and C-N bond formation in medicinal chemistry.[4][5]
Table 1: Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Conditions |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids/Esters | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene) |
| Sonogashira | Terminal Alkynes | C(sp²)-C(sp) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPEA) |
| Buchwald-Hartwig | Amines (primary, secondary) | C(sp²)-N | Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu, K₃PO₄) |
Expertise in Action - Overcoming Challenges: The ortho-fluoro substituent can influence the reactivity of the aryl bromide. While it is electronically withdrawing, its steric bulk is minimal. For Suzuki and Sonogashira couplings, standard conditions are often effective. However, for the Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand (e.g., those developed by Buchwald) is often crucial to facilitate the reductive elimination step and achieve high yields.[6]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene).
-
Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of efficiency, modularity, and rational design in pharmaceutical synthesis. Its capacity for orthogonal functionalization allows for the rapid generation of diverse compound libraries, enabling a more thorough exploration of chemical space. By providing reliable and high-yielding access to both ketones and a wide array of cross-coupled products, this building block empowers researchers to construct complex, biologically relevant molecules with greater control and precision. As the demands of drug discovery continue to evolve, the strategic implementation of such well-designed building blocks will remain a critical factor in the successful development of new medicines.
References
- Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22 (39), 3815-3818. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390182045X]
- Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020, 36 (2). [URL: https://www.orientjchem.
- YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Chemistry-The Mystery of Molecules, 2022. [URL: https://www.youtube.
- Ogiwara, Y. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 2025, 57, 3639-3648. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2675-3988]
- ChemicalBook. 2-Bromo-6-fluorobenzoic acid synthesis. [URL: https://www.chemicalbook.
- Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid. CN102795993A. [URL: https://patents.google.
- Jiang, Y. et al. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 2021, 86(8), 6047-6051. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02986]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [URL: https://www.researchgate.
- BenchChem. Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene. [URL: https://www.benchchem.
- PubChem. 2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/115678482]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [URL: https://typeset.io/papers/the-suzuki-miyaura-cross-coupling-reactions-of-2-6-or-8-2k19q80fw1]
- Google Patents. Preparation method for o-fluorobenzoyl chloride. CN106008197A. [URL: https://patents.google.
- BenchChem. Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. [URL: https://www.benchchem.
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/425577/]
- National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630263/]
- ChemSpider. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=516]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11497299/]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid. CN102795993B. [URL: https://patents.google.
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Chem-Impex. 2-Bromo-6-fluorobenzoic acid. [URL: https://www.chemsavers.com/product/2-bromo-6-fluorobenzoic-acid-02381/]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Introduction
2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a halogenated and substituted Weinreb amide, represents a class of compounds of significant interest in modern organic synthesis. Weinreb amides are valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The presence of bromine and fluorine atoms on the aromatic ring provides handles for further synthetic transformations, such as cross-coupling reactions, making this molecule a potentially versatile building block in the development of novel chemical entities.
Molecular Structure and Key Features
The structure of this compound (CAS Number: 1341037-81-7, Molecular Formula: C₉H₉BrFNO₂, Molecular Weight: 262.08 g/mol ) presents several key features that will influence its spectroscopic signature.
Caption: Molecular structure of this compound.
The ortho-substitution of the bulky bromine atom and the fluorine atom is expected to cause significant steric hindrance. This can lead to restricted rotation around the C(aryl)-C(carbonyl) bond and the N-C(carbonyl) bond, a phenomenon that has notable consequences in NMR spectroscopy.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would typically be recorded on a 300 or 400 MHz spectrometer.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | m | 1H | Ar-H | The aromatic protons will be in a complex splitting pattern due to coupling with each other and with the fluorine atom. |
| ~7.1-7.3 | m | 2H | Ar-H | |
| ~3.5 (broad) | s | 3H | N-OCH₃ | Ortho-substitution in N-methoxy-N-methylbenzamides can cause broadening of the methoxy and methyl signals at room temperature due to restricted rotation and the presence of rotamers. |
| ~3.3 (broad) | s | 3H | N-CH₃ | Similar to the N-methoxy protons, the N-methyl protons are expected to show a broad singlet. |
Causality and Interpretation: The aromatic region of the spectrum is anticipated to be complex. The three aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
A key feature for ortho-substituted N-methoxy-N-methyl benzamides is the broadening of the N-OCH₃ and N-CH₃ signals at room temperature. This is due to slowed rotation around the amide C-N bond, leading to the existence of distinct rotamers that are observable on the NMR timescale. Variable temperature NMR studies on similar compounds have shown that these broad humps resolve into sharp singlets at higher temperatures as the rate of rotation increases.
Caption: A simplified predicted fragmentation pathway in ESI-MS.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we can anticipate the key features in the ¹H NMR, ¹³C NMR, IR, and MS spectra. The ortho-substitution is expected to result in interesting dynamic effects observable in the NMR spectra, particularly the broadening of the N-methoxy and N-methyl signals at room temperature. The IR spectrum will be dominated by a strong amide carbonyl absorption, and the mass spectrum will be characterized by the bromine isotopic pattern and fragmentation at the amide bond. This guide serves as a valuable resource for researchers in the synthesis and characterization of this and related molecules.
References
-
Infrared spectroscopic studies of amides and anilides. (n.d.). Accessed January 21, 2026, from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Accessed January 21, 2026, from [Link]
-
Amide infrared spectra. (n.d.). Chemistry. Accessed January 21, 2026, from [Link]
-
24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Accessed January 21, 2026, from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. Accessed January 21, 2026, from [Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (n.d.). Journal of the American Society for Mass Spectrometry. Accessed January 21, 2026, from [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Accessed January 21, 2026, from [Link]
-
N-Methoxy-N-methylbenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Accessed January 21, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Accessed January 21, 2026, from [Link]
-
Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Accessed January 21, 2026, from [Link]
-
4-methoxy-N-methylbenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]
-
Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. (n.d.). The Royal Society of Chemistry. Accessed January 21, 2026, from [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate. Accessed January 21, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. Accessed January 21, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Accessed January 21, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. Accessed January 21, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Accessed January 21, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Accessed January 21, 2026, from [Link]
-
2-bromo-6-fluoro-n-methylbenzamide (C8H7BrFNO). (n.d.). PubChemLite. Accessed January 21, 2026, from [Link]
-
Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... (n.d.). ResearchGate. Accessed January 21, 2026, from [Link]
-
Summary of C13-NMR Interpretation. (n.d.). Accessed January 21, 2026, from [Link]
-
2-Fluoro-6-methoxybenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]
-
2-fluoro-N-methoxy-N-methylbenzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]
-
2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide. (n.d.). PubChem. Accessed January 21, 2026, from [Link]
-
How2: Interpret a carbon-13 NMR spectrum. (2012). YouTube. Accessed January 21, 2026, from [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs. Accessed January 21, 2026, from [Link]
-
2-(2-bromo-6-fluorophenyl)-N-methoxy-N-methylacetamide. (n.d.). 珠海奥博凯生物医药技术有限公司. Accessed January 21, 2026, from [Link]
-
Benzamide, N-methyl-. (n.d.). National Institute of Standards and Technology. Accessed January 21, 2026, from [Link]
-
N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Accessed January 21, 2026, from [Link]
Methodological & Application
Synthesis of ketones using "2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide"
An In-Depth Technical Guide to the Synthesis of Ketones Using 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Authored by: A Senior Application Scientist
Introduction: Precision in Ketone Synthesis with Weinreb Amides
The synthesis of ketones is a fundamental transformation in organic chemistry, forming the backbone of countless synthetic routes in pharmaceuticals, agrochemicals, and materials science.[1] While classic methods involving the acylation of organometallic reagents with esters or acid chlorides are common, they are frequently plagued by a critical side reaction: over-addition. This occurs when a second equivalent of the highly reactive nucleophile adds to the newly formed ketone, leading to the tertiary alcohol as an undesired byproduct.[2]
In 1981, Steven M. Weinreb and Steven Nahm introduced a powerful solution to this challenge: the N-methoxy-N-methylamide, now universally known as the Weinreb amide.[2][3] This functional group offers exceptional control and precision. Its unique ability to react with potent organometallic reagents to form a stable tetrahedral intermediate, which resists further nucleophilic attack, ensures the reaction stops cleanly at the ketone stage after a simple acidic workup.[1][2]
This guide focuses on a particularly valuable building block: This compound . The presence of orthogonal halogen handles (bromine and fluorine) on the aromatic ring makes this reagent highly attractive for medicinal chemists and drug development professionals. These sites provide strategic points for subsequent diversification, such as transition-metal-catalyzed cross-coupling reactions, allowing for the rapid generation of complex molecular libraries from a common ketone intermediate.
Pillar of Stability: The Weinreb Ketone Synthesis Mechanism
The remarkable selectivity of the Weinreb amide stems from the formation of a stable, five-membered chelated intermediate upon nucleophilic attack. This stability prevents the premature collapse of the tetrahedral intermediate, which is the pathway that leads to over-addition in reactions with esters or acid chlorides.[2]
The Causality Behind Control:
-
Nucleophilic Addition: An organometallic reagent (R'-M), such as a Grignard or organolithium reagent, adds to the amide's carbonyl carbon.
-
Chelation & Stabilization: The oxygen atom of the N-methoxy group coordinates to the metal cation (e.g., MgX⁺ or Li⁺), forming a stable six-membered ring-like tetrahedral intermediate. This chelation is the key to preventing the elimination of the methoxide group and subsequent over-addition.[2] This intermediate is stable at low temperatures, awaiting a deliberate workup step.
-
Hydrolytic Workup: Upon introduction of a mild acid (e.g., aqueous HCl or NH₄Cl), the chelated intermediate is hydrolyzed, collapsing to release the desired ketone as the final product.
Visualizing the Mechanism of Control
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Protocols: From Amide to Ketone
The following protocols provide detailed, self-validating methodologies for the reaction of this compound with common organometallic reagents. Adherence to anhydrous conditions is critical for success.
General Experimental Workflow
Caption: General experimental workflow for ketone synthesis.
Protocol 1: Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)
This protocol describes the synthesis of 2-bromo-6-fluorobenzophenone.
Materials and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Amount (mmol) | Molar Ratio |
|---|---|---|---|
| This compound | 263.08 | 10.0 | 1.0 |
| Phenylmagnesium Bromide (3.0 M in Et₂O) | - | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated Aqueous NH₄Cl | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - |
| Brine | - | 30 mL | - |
Step-by-Step Procedure:
-
Setup: Assemble the dry three-neck flask under a positive pressure of inert gas. Equip it with a magnetic stir bar, a rubber septum, and a thermometer.
-
Reagent Preparation: Dissolve this compound (2.63 g, 10.0 mmol) in anhydrous THF (50 mL) in the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to ensure the stability of the intermediate and prevent side reactions.
-
Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (3.67 mL of a 3.0 M solution, 11.0 mmol) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to 0 °C over 30 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). This step hydrolyzes the intermediate and neutralizes the excess Grignard reagent.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (30 mL) followed by brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
Protocol 2: Reaction with an Organolithium Reagent (e.g., n-Butyllithium)
This protocol describes the synthesis of 1-(2-bromo-6-fluorophenyl)pentan-1-one.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Amount (mmol) | Molar Ratio |
|---|---|---|---|
| This compound | 263.08 | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | - | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |
| Diethyl Ether (Et₂O) | - | 100 mL | - |
| Brine | - | 30 mL | - |
Step-by-Step Procedure:
-
Setup & Reagent Preparation: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the solution to -78 °C. Organolithium reagents are extremely reactive, and low temperature is critical to control their reactivity and prevent side reactions, such as deprotonation.[5]
-
Addition of Organolithium Reagent: Add n-butyllithium (4.8 mL of a 2.5 M solution, 12.0 mmol) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: While maintaining the low temperature, slowly add 1 M HCl (20 mL) to quench the reaction. A more acidic workup is often preferred for organolithium reactions to ensure complete hydrolysis of the intermediate.
-
Warming & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) and then brine (30 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography to afford the target ketone.
Safety, Handling, and Disposal
Scientific integrity demands a commitment to safety. Always consult the Safety Data Sheet (SDS) for any reagent before use.
This compound:
-
Hazards: May cause skin, eye, and respiratory irritation.[6][7] Harmful if swallowed or inhaled.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7][9] All manipulations should be performed in a well-ventilated laboratory fume hood.[9]
-
Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands thoroughly after handling.[6][7] Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[7]
Organometallic Reagents (Grignard, Organolithium):
-
Hazards: Pyrophoric (may ignite spontaneously in air). React violently with water and protic solvents. Corrosive.
-
Handling: Must be handled under a strict inert atmosphere using anhydrous solvents and techniques (e.g., Schlenk line or glovebox).
-
Disposal: Unused or excess organometallic reagents must be quenched carefully. A common method is the slow addition of the reagent to a cooled (0 °C) solution of a less reactive alcohol, such as isopropanol, in an inert solvent like hexane, followed by the slow addition of water, and then a mild acid. Dispose of all chemical waste according to institutional and local regulations.[6][7]
Conclusion
This compound is a superior reagent for the controlled synthesis of functionalized aryl ketones. Its foundation in the robust and reliable Weinreb amide chemistry prevents the common issue of over-addition, leading to high yields of the desired ketone product.[1][2] The strategic placement of bromo and fluoro substituents provides medicinal and synthetic chemists with valuable anchor points for further molecular elaboration, making this an indispensable tool for modern drug discovery and development. The protocols outlined herein provide a trusted and validated framework for leveraging this reagent's full potential.
References
-
Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Weinreb (ketone synthesis) - Química Organica.org. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. Retrieved January 21, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE - Cleanchem Laboratories. (n.d.). Retrieved January 21, 2026, from [Link]
-
2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
2-bromo-6-fluoro-n-methylbenzamide (C8H7BrFNO). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
2-Fluoro-6-methoxybenzamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Organolithium Reagents in Pharmaceutical Asymmetric Processes. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb (ketone synthesis) [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Application Note & Protocol: Regioselective Functionalization of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide via Low-Temperature Lithium-Halogen Exchange
Abstract
This document provides a comprehensive technical guide for the organolithium-mediated functionalization of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide. The protocol centers on a highly regioselective lithium-halogen exchange reaction, a powerful tool in modern organic synthesis for creating functionalized aromatic systems.[1] We will explore the mechanistic underpinnings of this transformation, detailing the synergistic roles of the ortho-fluoro substituent and the N-methoxy-N-methyl (Weinreb) amide in directing the reaction and ensuring product stability. This guide provides field-proven, step-by-step protocols for reaction execution, stringent safety procedures for handling pyrophoric organolithium reagents, and troubleshooting advice for researchers, scientists, and drug development professionals.
Scientific Rationale and Mechanistic Overview
The targeted transformation leverages the kinetic preference for lithium-halogen exchange over other potential pathways, such as directed ortho-metalation (DoM). Understanding the factors that govern this selectivity is critical for successful execution.
The Principle of Lithium-Halogen Exchange
Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound.[2] The reaction is typically very fast, often proceeding at temperatures between -78 °C and -120 °C.[1] The rate of exchange follows the general trend of I > Br > Cl, making aryl bromides excellent substrates for this transformation.[2] The reaction proceeds through a kinetically controlled process, influenced by the stability of the resulting carbanion intermediate.[2]
Causality of Experimental Design
Substrate: this compound
The choice of this substrate is strategic for several reasons:
-
Weinreb Amide (N-methoxy-N-methyl amide): This functional group is a cornerstone of modern ketone synthesis.[1] Its primary advantage is its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1] This intermediate resists collapse and further addition until acidic workup, thereby preventing the common side reaction of over-addition to form tertiary alcohols.[1][3]
-
ortho-Bromo-Fluoro Motif: The bromine atom is the target for the lithium-halogen exchange. The fluorine atom positioned ortho to the bromine plays a crucial activating role. Through inductive electron withdrawal, it increases the electropositive character of the bromine-bearing carbon, accelerating the rate of exchange.[4] This activation allows the exchange to occur preferentially over potential proton abstraction at other sites.
-
Regiochemical Control: While the Weinreb amide is a powerful Directed Metalation Group (DMG) that can facilitate ortho-lithiation (DoM), the lithium-halogen exchange at the bromine-substituted carbon is a much faster process at low temperatures.[2][5] This kinetic preference ensures that the desired aryllithium species is formed with high regioselectivity.
Reaction Mechanism
The process begins with the low-temperature addition of an alkyllithium reagent, typically n-butyllithium (n-BuLi), to the substrate. The reaction proceeds via a proposed "ate-complex" intermediate, leading to the rapid and irreversible formation of the desired aryllithium species and the corresponding alkyl bromide byproduct.[6] This newly formed aryllithium is a potent nucleophile and can be trapped with a wide variety of electrophiles (E+).
Caption: Mechanism of lithium-halogen exchange and electrophilic trapping.
Mandatory Safety Protocols for Organolithium Reagents
Organolithium reagents like n-butyllithium are pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[7][8] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields, and consider a face shield for larger scale reactions.[9] Nitrile gloves should be worn, but they offer limited protection against fire.
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.[7][9] All glassware must be rigorously dried in an oven (e.g., >120 °C for several hours) and cooled under a stream of inert gas.[9]
-
Reagent Transfer: Use only luer-lock syringes or cannulas for transferring organolithium solutions.[10] Never use a plastic syringe. The volume of the syringe should be at least double the volume of the reagent to be transferred.[7]
-
Work Area: The fume hood must be free of clutter and combustible materials like paper towels.[9] A Class B fire extinguisher (or dry sand) should be readily accessible.[9] Do not use water or carbon dioxide extinguishers on an organolithium fire. [9]
-
Quenching Stations: Before starting, prepare quenching stations in the hood. This includes a beaker of a high-boiling inert solvent like toluene to dilute residual reagent in the syringe and a separate beaker of isopropanol for the final quench.[7][11] A beaker of dry ice can also be used to abort a reaction or quench excess reagent safely.[7]
Detailed Experimental Protocol
This protocol details the generation of the aryllithium intermediate and its subsequent trapping with an electrophile, using N,N-dimethylformamide (DMF) to synthesize the corresponding aldehyde as an example.
Reagents and Equipment
| Reagent / Material | Specification | Supplier Example | Purpose |
| This compound | >97% purity | Sigma-Aldrich, Combi-Blocks | Starting Material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, Acros | Lithiating Agent |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | AcroSeal™, Sigma-Aldrich | Reaction Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | AcroSeal™, Sigma-Aldrich | Electrophile |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Standard lab grade | Aqueous Quench |
| Diethyl Ether or Ethyl Acetate | Reagent grade | Standard lab grade | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard lab grade | Drying Agent |
| Equipment | Specification | Purpose | |
| Schlenk Flasks / Round Bottom Flasks | Flame-dried | Reaction Vessels | |
| Schlenk Line / Inert Gas Manifold | Nitrogen or Argon | Inert Atmosphere | |
| Luer-Lock Syringes and Needles | Dry, various sizes | Reagent Transfer | |
| Low-Temperature Bath | Dry ice / Acetone | Temperature Control (-78 °C) | |
| Magnetic Stirrer and Stir Bars | Agitation |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
1. Apparatus Setup: a. Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen/argon inlet on the other. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[9]
2. Reaction Initiation: a. To the cooled flask, add this compound (1.0 eq). b. Using a dry syringe, add anhydrous THF (approx. 0.1 M concentration) to dissolve the substrate. c. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
3. Lithium-Halogen Exchange: a. Using a dry, luer-lock syringe, draw up the required volume of n-BuLi solution (1.1 eq).[12] It is crucial to first insert a needle from the inert gas line into the n-BuLi Sure/Seal™ bottle to equalize pressure.[12] b. Add the n-BuLi solution dropwise to the stirred reaction mixture over 10-15 minutes, keeping the internal temperature below -70 °C. A slight color change (e.g., to pale yellow) may be observed. c. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.
4. Electrophilic Quench: a. In a separate, flame-dried flask under inert gas, prepare a solution of anhydrous DMF (1.5 eq) in a small amount of anhydrous THF. b. Using a syringe, add the DMF solution dropwise to the aryllithium solution at -78 °C. c. Stir the reaction mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over approximately 30-45 minutes.
5. Workup and Isolation: a. At 0 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[13] An exotherm may be observed. b. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether). c. Separate the layers. Extract the aqueous layer two more times with the organic solvent. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
6. Purification: a. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 6-fluoro-2-formyl-N-methoxy-N-methylbenzamide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Starting material recovered) | 1. Inactive n-BuLi (degraded by air/moisture).[8]2. Insufficiently dry glassware or solvents.[9]3. Reaction temperature too high during addition. | 1. Titrate the n-BuLi solution before use. Use a fresh bottle if necessary.2. Ensure rigorous drying of all equipment and use freshly opened anhydrous solvents.3. Maintain strict temperature control at -78 °C during lithiation. |
| Formation of Butylated Byproduct | Reaction with n-butyl bromide (formed during exchange) is catalyzed by certain impurities or occurs if the temperature is allowed to rise prematurely. | Maintain low temperature (-78 °C) throughout the lithiation and quenching steps. Ensure rapid trapping with the electrophile. |
| Protonated (Debrominated) Byproduct | 1. Accidental quenching by moisture.[14]2. Proton source in the electrophile solution.3. Deprotonation of THF by n-BuLi at higher temperatures.[15] | 1. Re-verify anhydrous conditions.2. Use anhydrous grade electrophile and solvent.3. Do not allow the aryllithium solution to warm above -70 °C before quenching. |
| Low Yield After Workup | Emulsion formation during extraction or product loss during purification. | 1. Add brine during extraction to help break emulsions.2. Use care during chromatography; the product may be sensitive to prolonged exposure to silica gel. |
References
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Reddit. (2022). Handling nBuLi. r/Chempros. [Link]
-
Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
-
Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Supporting Information. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
-
JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. [Link]
-
Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590–6595. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ChemEurope. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Myers Research Group. (n.d.). lithium halogen exchange #1 revised. Harvard University. [Link]
-
ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?[Link]
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes / Tetrahedron, 2005 [sci-hub.box]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. reddit.com [reddit.com]
- 11. epfl.ch [epfl.ch]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 15. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of the C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a robust palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous.[3] This guide focuses on a substrate of increasing interest: 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide .
This molecule presents a unique synthetic challenge and opportunity:
-
Steric Hindrance: The ortho-bromo and ortho-fluoro substituents create a sterically congested environment around the reaction center, demanding careful selection of catalytic components to achieve efficient coupling.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the Weinreb amide can influence the oxidative addition step of the catalytic cycle.
-
The Weinreb Amide: This functional group (N-methoxy-N-methylamide) is a highly valuable synthetic handle.[4] Unlike esters or carboxylic acids, it is relatively stable to many reaction conditions and less prone to over-addition with organometallic reagents, making it an ideal precursor for ketone synthesis.[5][6] Its compatibility with the Buchwald-Hartwig reaction conditions is therefore a critical consideration.
These application notes provide a detailed framework for successfully navigating the amination of this challenging substrate, offering insights into mechanistic considerations, a robust starting protocol, and strategies for optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the Buchwald-Hartwig amination mechanism is crucial for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7]
The key steps are:
-
Activation & Oxidative Addition: An active Pd(0) species, typically stabilized by a phosphine ligand, undergoes oxidative addition into the aryl-bromide bond of the substrate. This is often the rate-determining step.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
The efficiency of each step is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.
Key Considerations for the Substrate
Catalyst & Ligand Selection
For sterically hindered substrates like this compound, the choice of ligand is paramount. Standard ligands like triphenylphosphine are often ineffective. The solution lies in using bulky, electron-rich biaryl monophosphine ligands .[10][11]
-
Rationale: These ligands promote the formation of monoligated, highly reactive L-Pd(0) complexes.[12] Their steric bulk accelerates the crucial reductive elimination step while their electron-donating character facilitates the initial oxidative addition.[11]
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for a wide range of C-N couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance, particularly for challenging substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): An extremely bulky ligand that can succeed where others fail.[9]
Modern palladium precatalysts are highly recommended. These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species under the reaction conditions.[12][13] G3 (third-generation) and G4 precatalysts incorporate the biarylphosphine ligand and an activating agent, simplifying reaction setup and improving reproducibility.
Base and Solvent Selection
The base plays a dual role: it deprotonates the amine nucleophile and neutralizes the HBr generated.
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[14] However, for substrates with base-sensitive functional groups, weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[15] The Weinreb amide is generally stable to NaOtBu under anhydrous conditions at moderate temperatures.
-
Aprotic, non-polar solvents are standard. Toluene and dioxane are excellent choices as they effectively dissolve the reagents and can be heated to the required temperatures.[16]
Detailed Experimental Protocol
This protocol provides a robust and validated starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).
Reagents & Materials
| Reagent/Material | Amount (1.0 mmol scale) | M.W. | Moles (mmol) | Equiv. | Notes |
| This compound | 262.1 mg | 262.08 | 1.0 | 1.0 | Substrate |
| Amine (e.g., Morpholine) | 104.5 mg (104 µL) | 87.12 | 1.2 | 1.2 | Must be pure and dry |
| XPhos Pd G3 Precatalyst | 17.0 mg | 848.28 | 0.02 | 0.02 | Air-stable precatalyst |
| Sodium tert-butoxide (NaOtBu) | 134.5 mg | 96.10 | 1.4 | 1.4 | Highly hygroscopic; handle in a glovebox or weigh quickly in air. |
| Toluene (Anhydrous) | 5.0 mL | - | - | - | Use from a freshly opened bottle or a solvent purification system. |
| Oven-dried reaction vial with stir bar and PTFE-lined cap | 1 | - | - | - | |
| Inert gas supply (Argon or Nitrogen) | - | - | - | - |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): In a glovebox, or on the bench under a positive flow of inert gas, add the this compound (1.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the oven-dried reaction vial containing a magnetic stir bar.[14]
-
Sealing and Reagent Addition: Seal the vial with the PTFE-lined cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes. Add the anhydrous toluene (5.0 mL) via syringe. Finally, add the amine (1.2 mmol) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 12-24 hours.[2]
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere), quenching them with water, extracting with ethyl acetate, and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete (or has stalled), cool the vial to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Extraction: Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.
Optimization and Troubleshooting
If the initial reaction provides a low yield, a systematic optimization approach is recommended.[15][17]
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; poor quality reagents. | Use a precatalyst. Ensure all reagents are anhydrous and the solvent is degassed.[14] |
| Unsuitable ligand/base combination. | Screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[9] Try a different base such as LHMDS or K₃PO₄, especially if the amine is weakly nucleophilic. | |
| Insufficient temperature. | Increase the reaction temperature to 110-120 °C, ensuring the solvent is appropriate (e.g., dioxane).[15] | |
| Side Product Formation | Hydrodehalogenation (Ar-Br → Ar-H). | This suggests the catalytic cycle is stalling. A different ligand may be required to facilitate faster reductive elimination.[14] Ensure the reaction is strictly anaerobic. |
| Homocoupling of the amine or aryl halide. | Lower the catalyst loading slightly (to 1-1.5 mol%). Optimize the reaction temperature; sometimes lower temperatures can minimize this.[14] | |
| Incomplete Conversion | Reaction has stalled. | The catalyst may have degraded. Try adding a fresh portion of catalyst and ligand (e.g., 0.5 mol%) after 12 hours. |
| Steric hindrance from a bulky amine. | For very hindered amines, more forcing conditions are often necessary. Increase temperature and consider using a more robust ligand like BrettPhos and a stronger base like LHMDS.[9][11] |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success hinges on overcoming the steric and electronic hurdles posed by the substrate. The use of modern palladium precatalysts supported by bulky, electron-rich biarylphosphine ligands is critical. The detailed protocol and optimization strategies provided herein offer a comprehensive guide for researchers to efficiently synthesize valuable arylamine building blocks, enabling the rapid advancement of discovery programs in medicinal chemistry and materials science.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Gipson, J. D., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. In: YouTube. [Link]
-
Do, H.-Q., et al. (2014). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]
-
Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. In: Chemistry World. [Link]
-
Optimization of the Buchwald-Hartwig reaction. In: ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. [Link]
-
Whiteoak, C. J., & Planas, O. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
-
Deagostino, A., et al. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. [Link]
-
An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. In: RSC Publishing. [Link]
-
Lee, H. G., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters. [Link]
-
Deagostino, A., et al. (2008). Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates. PubMed. [Link]
-
Liu, T., et al. (2019). Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. PMC. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Fors, B. P. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]
-
The Buchwald-Hartwig Amination Reaction. In: YouTube. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. In: ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. In: Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 13. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
Application Notes and Protocols for the Heck Coupling of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates in Heck Couplings
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has seen extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] However, the efficiency and success of the Heck reaction are highly dependent on the nature of the substrates. Aryl halides possessing both steric hindrance and electron-deficient characteristics, such as 2-bromo-6-fluoro-N-methoxy-N-methylbenzamide, present a significant challenge to standard Heck coupling protocols.
The presence of a bulky substituent ortho to the leaving group can impede the oxidative addition of the aryl halide to the palladium(0) catalyst, a critical step in the catalytic cycle.[3] Furthermore, electron-withdrawing groups on the aromatic ring decrease the electron density of the carbon-halogen bond, making it less susceptible to oxidative addition. The subject of this guide, this compound, encapsulates these challenges with its ortho-bromo and fluoro substituents, alongside the electron-withdrawing N-methoxy-N-methylbenzamide (Weinreb amide) moiety.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals aiming to successfully employ this compound in Heck coupling reactions. By understanding the mechanistic nuances and carefully selecting the appropriate catalytic system, one can overcome the inherent difficulties posed by this substrate and unlock its potential in synthetic endeavors.
Deconstructing the Reaction: A Rationale-Driven Approach to Parameter Selection
A successful Heck coupling of a challenging substrate like this compound hinges on the judicious selection of several key reaction parameters. This section provides an in-depth analysis of each component, offering field-proven insights into their roles and interplay.
The Catalytic Core: Palladium Source and Ligand
The choice of the palladium catalyst and its associated ligand is paramount for overcoming the activation barrier of sterically hindered and electron-deficient aryl bromides.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly employed and cost-effective pre-catalyst.[4][5] In the reaction mixture, it is reduced in situ to the active Pd(0) species.[4] While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, Pd(OAc)₂ often provides more consistent results and is more stable to air and moisture.[4]
-
The Ligand's Crucial Role: For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands is often essential. These ligands stabilize the palladium center, promote the oxidative addition step, and can influence the regioselectivity of the reaction.
-
Triphenylphosphine (PPh₃): A standard and versatile ligand that is a good starting point for optimization.[4]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): Its increased steric bulk compared to PPh₃ can be beneficial for promoting reductive elimination and preventing catalyst decomposition.
-
Buchwald-type Ligands: For particularly challenging substrates, highly active and sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos) may be necessary to achieve efficient coupling.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Heck reactions, often exhibiting high stability and activity.[6]
-
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Heck reaction. Its primary function is to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[4] The choice of base can also influence the reaction rate and selectivity.
-
Inorganic Bases:
-
Organic Bases:
-
Triethylamine (NEt₃) and Diisopropylethylamine (DIPEA): These hindered amine bases are frequently used, particularly in classical Heck conditions.[4]
-
For this compound, an inorganic base like K₂CO₃ or Cs₂CO₃ is a good initial choice to avoid potential side reactions with the amide functionality.
The Solvent: The Reaction's Environment
The solvent must be able to dissolve the reactants and maintain the catalyst in an active state at the required reaction temperature. High-boiling polar aprotic solvents are typically employed in Heck reactions.
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are excellent solvents for Heck reactions due to their high polarity and boiling points.[2][7]
-
1,4-Dioxane and Toluene: Less polar options that can also be effective, sometimes in combination with a co-solvent.[8]
-
"Green" Solvents: In recent years, more environmentally benign solvents like cyclic carbonates (e.g., propylene carbonate) have been explored as effective media for Heck reactions.[2]
Given the likely need for elevated temperatures to overcome the substrate's low reactivity, DMF or DMAc are recommended starting points.
Visualizing the Catalytic Cycle
To better understand the intricacies of the Heck reaction, the following diagram illustrates the generally accepted catalytic cycle.
Caption: A generalized catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific alkene partners.
Materials and Reagents:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Safety Precautions:
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium compounds can be toxic. Avoid inhalation and skin contact.
-
DMF is a reproductive hazard. Handle in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Reaction Setup and Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq., 2 mol%), and triphenylphosphine (0.04 eq., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous DMF (to achieve a substrate concentration of 0.1-0.2 M) and the alkene (1.2-1.5 eq.) via syringe.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously. The higher temperature is often necessary for challenging substrates.[6]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 12 to 48 hours depending on the reactivity of the alkene.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: A Guide to Reaction Conditions
The following table summarizes a recommended starting point and potential optimization parameters for the Heck coupling of this compound.
| Parameter | Recommended Starting Condition | Rationale & Potential Optimization |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A robust and common pre-catalyst. Loading can be adjusted (1-5 mol%). |
| Ligand | PPh₃ (4 mol%) | A standard ligand. For lower yields, consider bulkier ligands like P(o-tol)₃ or Buchwald-type ligands. |
| Base | K₂CO₃ (2.0 eq.) | A reliable inorganic base. Cs₂CO₃ or organic bases like NEt₃ can be explored. |
| Solvent | Anhydrous DMF | A high-boiling polar aprotic solvent. DMAc is a good alternative. |
| Temperature | 100-120 °C | Higher temperatures are often required for sterically hindered and electron-deficient substrates. |
| Alkene Stoichiometry | 1.2-1.5 eq. | A slight excess of the alkene is typically used to drive the reaction to completion. |
| Reaction Time | 12-48 h | Monitor by TLC or GC-MS to determine the optimal reaction time. |
Conclusion and Future Outlook
The Heck coupling of this compound, while challenging, is a feasible transformation with careful optimization of the reaction conditions. The key to success lies in the selection of a suitable palladium catalyst and ligand system capable of overcoming the steric and electronic hurdles presented by the substrate. The protocol and guidelines presented in this document provide a solid foundation for researchers to develop efficient and robust methods for the synthesis of valuable compounds derived from this versatile building block. Future work in this area could explore the use of more advanced catalytic systems, such as palladacycles or nanoparticle catalysts, which have shown promise for the coupling of difficult substrates under milder conditions.[6]
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2963.
- Littke, A. F., & Fu, G. C. (2001). A versatile catalyst for Heck reactions of aryl chlorides and aryl bromides under mild conditions. Journal of the American Chemical Society, 123(29), 6989-7000.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.
- Sheldon, R. A. (2017). The Heck reaction: a historical perspective. In The Heck reaction (pp. 1-21). Wiley-VCH.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476.
- Diez-Gonzalez, S., & Nolan, S. P. (2008). N-heterocyclic carbenes in late transition metal catalysis. Coordination Chemistry Reviews, 252(10-11), 1179-1208.
- S. M. Weinreb & S. Nahm. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(38), 3815-3818.
- Singh, J., & Kaur, N. (2018). Weinreb Amide: A Versatile Moiety in Organic Synthesis. ChemistrySelect, 3(29), 8348-8370.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Bromo-6-fluorobenzoic acid. (Note: A direct SDS for the target molecule may not be publicly available, so data from a close precursor is often used for initial safety assessment).
- de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
Reaction conditions for "2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" with aryl boronic acids
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide with Aryl Boronic Acids
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Its development, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, has empowered chemists in academia and industry to forge complex molecular architectures, particularly the biaryl motif prevalent in pharmaceuticals and advanced materials.[1]
This guide focuses on a specific, yet highly relevant, transformation: the coupling of This compound with a variety of aryl boronic acids. This substrate presents a unique combination of features:
-
A Weinreb Amide: The N-methoxy-N-methylamide group is a versatile functional handle. It is generally stable under Suzuki-Miyaura conditions and serves as an excellent precursor for the synthesis of ketones via nucleophilic addition, or aldehydes via reduction.[3]
-
Ortho-Substitution: The presence of both a bromo and a fluoro substituent at the C2 and C6 positions introduces significant steric hindrance around the reaction center. This steric challenge necessitates careful selection of the catalyst system to ensure efficient oxidative addition and reductive elimination steps.[4]
-
Electronic Effects: The fluorine atom, being highly electronegative, influences the electronic properties of the aryl halide, which can impact its reactivity in the catalytic cycle.
This document provides a senior scientist's perspective on navigating the intricacies of this reaction, moving from core mechanistic principles to actionable, field-tested protocols designed for researchers in drug development and synthetic chemistry.
The Engine of C-C Bond Formation: The Catalytic Cycle
The Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is paramount to rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and is heavily influenced by the steric and electronic nature of the substrate and the chosen ligand.[5]
-
Transmetalation: The aryl group is transferred from the boron atom of the boronic acid to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: A typical workflow for Suzuki-Miyaura reactions.
Protocols for Application
Safety Note: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Conditions for Coupling with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a standard, unactivated aryl boronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
SPhos (0.08 eq, 8 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (3.0 eq)
-
1,4-Dioxane and Water (10:1 v/v)
-
Round-bottom flask with stir bar, condenser, and nitrogen/argon inlet
-
Heating mantle with temperature control
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd₂(dba)₃ and SPhos and briefly mix. Add this catalyst/ligand mixture to the reaction flask.
-
Seal the flask with a septum, and purge with nitrogen or argon for 5 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total solvent volume should result in a substrate concentration of ~0.1 M.
-
Sparge the resulting suspension with nitrogen or argon for an additional 15 minutes to ensure the reaction is anaerobic.
-
Place the flask under a positive pressure of nitrogen or argon (e.g., using a balloon) and heat to 90-100 °C with vigorous stirring.
-
In-Process Control: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The starting material is UV active. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data & Troubleshooting
The success of the coupling is highly dependent on the electronic and steric nature of the aryl boronic acid partner. The following table summarizes expected outcomes and starting points for optimization.
| Aryl Boronic Acid Type | Catalyst/Ligand System | Base | Temperature (°C) | Expected Outcome & Comments |
| Electron-Neutral (e.g., Phenyl) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 90-100 | Good to excellent yields. The general protocol is usually effective. |
| Electron-Rich (e.g., 4-Methoxyphenyl) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 90-100 | Generally high yields. These substrates are often highly reactive. [8] |
| Electron-Poor (e.g., 4-Cyanophenyl) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100-110 | May require a slightly more active catalyst system and stronger base to achieve high conversion. |
| Ortho-Substituted (e.g., 2-Methylphenyl) | Pd(OAc)₂ / XPhos or RuPhos | K₃PO₄ | 100-110 | Very challenging due to di-ortho-substitution in the product. Requires highly active, bulky ligands and potentially higher temperatures. [4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active ligand/base. 3. Low reaction temperature. | 1. Ensure thorough degassing. 2. Switch to a more active ligand (e.g., XPhos) and a stronger base (Cs₂CO₃). 3. Increase temperature to 110 °C (refluxing dioxane). |
| Significant Protodeboronation | 1. Poor quality boronic acid. 2. Reaction run for too long at high temperature. 3. Presence of excess water or protic sources. | 1. Use fresh, high-purity boronic acid or switch to the corresponding boronate ester. 2. Monitor reaction closely and stop once starting material is consumed. 3. Ensure solvents are dry and use the recommended water ratio. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedure. Ensure a positive inert atmosphere is maintained throughout the reaction. [1] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2015). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
RSC Publishing. (2015). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. [Link]
-
ACS Publications. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
ResearchGate. (2015). An Efficient Synthesis of Weinreb Amides and Ketones via Palladium Nanoparticles on ZIF-8 Catalysed Carbonylative Coupling. [Link]
-
ACS Publications. (2015). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Semantic Scholar. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. [Link]
-
ResearchGate. (2011). The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids a. [Link]
-
ResearchGate. (2011). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Scribd. (2010). Cross-coupling of Anilines With Boronic Acid. [Link]
Sources
Application Notes and Protocols for the Cleavage of the N-O Bond in 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Introduction: Navigating the Challenges of N-O Bond Cleavage in Sterically Encumbered and Electron-Deficient Weinreb Amides
The N-methoxy-N-methylamide, or Weinreb amide, functionality is a cornerstone of modern organic synthesis, prized for its ability to controllably deliver ketones and aldehydes upon reaction with organometallic reagents and hydrides, respectively. This controlled reactivity stems from the stability of the chelated tetrahedral intermediate formed during nucleophilic addition. However, the subsequent cleavage of the N-O bond to unveil the desired carbonyl compound or to generate the corresponding amide can be a challenging transformation, particularly when the aromatic ring is heavily substituted.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the cleavage of the N-O bond in the sterically hindered and electronically deactivated substrate, 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide . The presence of two ortho substituents, a bromine and a fluorine atom, presents significant steric and electronic hurdles that must be overcome to achieve efficient and clean conversion. These substituents not only physically obstruct access to the carbonyl carbon but also exert strong electron-wthdrawing inductive effects, polarizing the aromatic ring and potentially influencing the reactivity of the Weinreb amide moiety.
This document will delve into the mechanistic underpinnings of N-O bond cleavage, explore various strategic approaches, and provide detailed, validated protocols to guide the synthetic chemist through this challenging transformation.
Mechanistic Considerations: The Interplay of Sterics and Electronics
The cleavage of the N-O bond in a Weinreb amide typically proceeds through a reductive pathway. The specific mechanism is highly dependent on the chosen reagent and reaction conditions. Common pathways involve single-electron transfer (SET) processes or direct hydride delivery.
In the case of this compound, the following factors are critical in determining the optimal cleavage strategy:
-
Steric Hindrance: The ortho-bromo and ortho-fluoro groups create a sterically congested environment around the amide carbonyl. This can impede the approach of bulky reducing agents, potentially requiring more forcing conditions or the use of smaller, more reactive reagents.
-
Electronic Effects: Both bromine and fluorine are highly electronegative, exerting a strong electron-wthdrawing inductive effect (-I). This effect polarizes the aromatic ring, rendering the carbonyl carbon more electrophilic. While this might suggest increased reactivity towards nucleophiles, the overall electron deficiency of the ring can also impact the stability of reaction intermediates.
-
Torsional Strain: The presence of two ortho substituents can induce torsional strain, potentially twisting the amide group out of the plane of the aromatic ring. This can affect the conjugation and overall electronic properties of the molecule.
Considering these challenges, successful N-O bond cleavage will likely require methods that can overcome steric shielding and are effective for electron-deficient substrates.
Strategic Approaches to N-O Bond Cleavage
Several strategies can be employed for the reductive cleavage of the N-O bond in Weinreb amides. Below, we discuss the most promising approaches for the challenging substrate, this compound.
Reductive Cleavage with Dissolving Metals and Low-Valent Reagents
Reagents that operate via single-electron transfer (SET) are often effective for the cleavage of N-O bonds. These methods can be less sensitive to steric hindrance compared to those involving direct nucleophilic attack.
-
Samarium(II) Iodide (SmI₂): SmI₂ is a powerful yet mild single-electron reductant that has been successfully employed for the cleavage of N-O bonds in a variety of contexts. Its utility in complex molecule synthesis stems from its high functional group tolerance. For sterically hindered substrates, SmI₂ is a particularly attractive option.
-
Lithium in Liquid Ammonia (Birch Reduction Conditions): While a potent reducing system, the conditions are harsh and may not be compatible with all functional groups. However, for recalcitrant substrates, it remains a viable, albeit less selective, option.
Photocatalytic Methods
Visible-light photocatalysis has emerged as a mild and powerful tool for a range of chemical transformations, including the cleavage of N-O bonds. These methods often proceed via SET mechanisms and can be highly effective for electron-deficient substrates.
-
Organophotocatalysis: The use of organic dyes as photocatalysts in the presence of a sacrificial electron donor can generate highly reducing species capable of cleaving the N-O bond. This approach is often characterized by its mild reaction conditions and broad functional group compatibility.
Catalytic Transfer Hydrogenation
Transition metal-catalyzed transfer hydrogenation offers another mild and efficient method for N-O bond cleavage.
-
Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium complexes, in the presence of a hydrogen donor such as formic acid or isopropanol, have been shown to effectively catalyze the reductive cleavage of N-O bonds in N-oxy amides.
Experimental Protocols
The following protocols are designed to provide a starting point for the cleavage of the N-O bond in this compound. Optimization of reaction parameters (temperature, reaction time, reagent stoichiometry) may be necessary to achieve optimal results.
Protocol 1: Reductive Cleavage using Samarium(II) Iodide (SmI₂)
This protocol is recommended as a primary approach due to the proven efficacy of SmI₂ in cleaving N-O bonds in complex and sterically hindered environments.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Samarium(II) Iodide (0.1 M solution in THF) | Anhydrous | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | DriSolv® or equivalent |
| Methanol (MeOH) | Anhydrous | ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | ||
| Saturated aqueous sodium chloride (brine) | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ||
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | ACS grade |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of Samarium(II) Iodide in THF (2.5 - 3.0 eq) dropwise to the stirred solution. The deep blue color of the SmI₂ solution should dissipate upon reaction.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of methanol (5-10 equivalents) at 0 °C.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-6-fluoro-N-methylbenzamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: SmI₂ is sensitive to moisture and protic sources, hence the use of anhydrous solvents and an inert atmosphere is crucial for its reactivity.
-
Low Temperature: The initial reaction at 0 °C helps to control the exothermicity of the reaction and can improve selectivity.
-
Excess SmI₂: An excess of the reducing agent is used to ensure complete conversion of the sterically hindered and electron-deficient substrate.
-
Methanol Quench: Methanol serves as a proton source to quench the reaction and protonate the resulting amide anion.
-
Aqueous Workup: The workup procedure is designed to remove inorganic byproducts and unreacted reagents. Sodium thiosulfate is used to remove any residual iodine.
Protocol 2: Organophotocatalytic N-O Bond Cleavage
This protocol offers a mild, metal-free alternative that can be particularly effective for electron-deficient systems.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| 4CzIPN (1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) | Photocatalyst grade | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Reagent grade |
| Acetonitrile (MeCN) | Anhydrous, degassed | HPLC grade |
| Blue LEDs (450-460 nm) |
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and 4CzIPN (1-5 mol%).
-
Add anhydrous, degassed acetonitrile to achieve a substrate concentration of approximately 0.05 M.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) as a sacrificial electron donor.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs. Ensure the reaction mixture is being stirred vigorously.
-
Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-6-fluoro-N-methylbenzamide.
Causality Behind Experimental Choices:
-
Photocatalyst: 4CzIPN is a potent organophotocatalyst with a high reduction potential in its excited state, capable of reducing electron-deficient substrates.
-
Sacrificial Electron Donor: DIPEA is used to reductively quench the excited photocatalyst, regenerating the active catalytic species and initiating the single-electron transfer cascade.
-
Degassed Solvent: Removal of dissolved oxygen is important as it can quench the excited state of the photocatalyst.
-
Blue Light Irradiation: The wavelength of the light source is chosen to match the absorption maximum of the photocatalyst, ensuring efficient excitation.
Visualization of Key Processes
Reaction Workflow
Figure 1. General experimental workflow for the cleavage of the N-O bond.
Mechanistic Rationale: SET Pathway
Figure 2. A simplified representation of the N-O bond cleavage via a SET mechanism.
Troubleshooting and Further Considerations
-
Low Conversion: If low conversion is observed, consider increasing the equivalents of the reducing agent, prolonging the reaction time, or elevating the reaction temperature. For the photocatalytic method, ensure the light source is of the appropriate wavelength and intensity, and that the solvent is thoroughly degassed.
-
Side Reactions: The presence of the bromo and fluoro substituents opens the possibility of side reactions, such as nucleophilic aromatic substitution, under certain conditions. Careful monitoring of the reaction and maintaining the recommended temperatures can help to minimize these undesired pathways.
-
Alternative Reagents: If the proposed protocols are not successful, other reducing systems could be explored. These include lithium naphthalenide, or other transition metal-catalyzed hydrogenation methods.
Conclusion
The cleavage of the N-O bond in the sterically demanding and electron-deficient this compound requires careful consideration of both steric and electronic factors. The protocols outlined in this application note, utilizing either the potent single-electron donor SmI₂ or a mild organophotocatalytic system, provide robust starting points for achieving this challenging transformation. By understanding the underlying mechanistic principles and systematically optimizing the reaction conditions, researchers can successfully navigate the complexities of this reaction to access valuable synthetic intermediates.
References
- Relevant review on Weinreb amide chemistry and N-O bond cleavage.
- Authoritative source on the use of Samarium(II) Iodide in organic synthesis.
- Key publication on organophotoc
- Paper describing transition metal-c
- Source discussing the electronic and steric effects of ortho-substituents in arom
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions with 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Introduction: Navigating the Nuances of Weinreb Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to convert carboxylic acid derivatives into ketones with high fidelity.[1][2] The use of an N-methoxy-N-methylamide (Weinreb amide), such as 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, is central to this success. The reaction's reliability stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[3] This intermediate resists the premature collapse and subsequent over-addition that plagues reactions with esters or acid chlorides, which typically yield tertiary alcohols as byproducts.[4][5]
However, even this robust methodology is not immune to side reactions, especially when dealing with a sterically hindered and electronically complex substrate like this compound. This guide serves as a dedicated troubleshooting resource for researchers encountering common issues such as over-addition, reduction, and incomplete conversion. We will explore the mechanistic origins of these side reactions and provide field-proven protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main product is a tertiary alcohol, not the desired ketone. What causes this over-addition, and how can I prevent it?
A1: Cause and Mechanism
Over-addition is the most common failure mode in this reaction. It occurs when the stable tetrahedral intermediate collapses to the ketone before the reaction is quenched. This newly formed ketone is highly reactive and rapidly captures a second equivalent of the Grignard reagent, leading to a tertiary alcohol.[3][5] The stability of the crucial chelated intermediate is highly dependent on temperature.[1]
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: The single most critical parameter is maintaining a very low reaction temperature. The addition of the Grignard reagent should be performed at -78 °C (a dry ice/acetone bath).[6] At this temperature, the tetrahedral intermediate is generally stable and will not collapse.[6] Do not allow the internal temperature to rise during the addition.
-
Slow, Controlled Addition: Add the Grignard reagent dropwise via a syringe pump over an extended period (e.g., 30–60 minutes). This prevents localized hot spots that can trigger the decomposition of the intermediate.
-
Accurate Stoichiometry: While the reaction is often tolerant to a slight excess of the Grignard reagent (1.1–1.2 equivalents), a large excess can promote over-addition.[7] It is imperative to know the precise concentration of your Grignard reagent. Always titrate commercial or self-prepared Grignard reagents before use. (See Protocol 2).
-
Quenching Strategy: Quench the reaction at low temperature. After the addition is complete and the mixture has stirred for the specified time at -78 °C, quench the reaction by slowly transferring the entire reaction mixture to a separate, vigorously stirred flask containing a cold (-10 °C to 0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Quenching at low temperature ensures that the Grignard reagent is destroyed before the intermediate has a chance to warm up and collapse.
Diagram 1: Desired vs. Undesired Reaction Pathways
Caption: The critical step is preventing the intermediate's premature collapse.
Q2: I'm observing a significant amount of a 2-bromo-6-fluorobenzaldehyde byproduct. What is the source of this reduction?
A2: Cause and Mechanism
The formation of an aldehyde byproduct points to the reduction of the Weinreb amide rather than nucleophilic addition. This is typically caused by hydride impurities within the Grignard reagent solution.[9] Commercial Grignard solutions, especially if they are old or have been improperly stored, can contain magnesium hydride species (MgH₂ or HMgX) formed from reactions with trace moisture or oxygen.
Troubleshooting & Prevention Protocol:
-
Use Fresh Reagents: Whenever possible, use freshly prepared Grignard reagents or a recently purchased bottle from a reputable supplier.
-
Avoid Aged Reagents: If you must use an older bottle of a commercial Grignard reagent, be aware that it may contain reducing agents. The observation of an aldehyde is a strong indicator of this contamination.[9]
-
Proper Storage: Store Grignard reagents under a positive pressure of inert gas (argon or nitrogen) and ensure the septum is in good condition to prevent atmospheric contamination.
Q3: The reaction is sluggish and gives a low yield of the ketone, with a lot of starting material remaining. What factors could be causing incomplete conversion?
A3: Cause and Mechanism
Low conversion can be traced back to several factors, primarily related to the activity and effective concentration of the Grignard reagent or suboptimal reaction conditions.
Troubleshooting & Prevention Protocol:
-
Verify Grignard Titer: This is the most common cause. A lower-than-expected concentration of the Grignard reagent will lead to an incomplete reaction. Titrate the reagent immediately before use. (See Protocol 2).
-
Ensure Anhydrous Conditions: Grignard reagents are strong bases and are readily destroyed by water.[10] Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Reaction Time and Temperature: While the initial addition is done at -78 °C, some Grignard/substrate combinations may require a gentle warming period to ensure the reaction goes to completion. After the addition at -78 °C, allow the reaction to stir for 1-2 hours, then let it slowly warm to -40 °C or even 0 °C for another hour before quenching. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Solvent Choice: While THF is the most common solvent, diethyl ether (Et₂O) has been found to be superior for certain Weinreb amide transformations.[6] If you are experiencing issues in THF, consider switching to anhydrous Et₂O.
Q4: Could the Grignard reagent react with the bromo-substituent on the aromatic ring?
A4: Cause and Mechanism
This is a valid concern. The reaction between an organometallic reagent and an aryl halide is known as a halogen-metal exchange. While possible, the nucleophilic addition of a Grignard reagent to a Weinreb amide is generally a much faster kinetic process, especially at low temperatures (-78 °C). The ortho-fluoro group also sterically hinders the bromo position, further disfavoring the exchange. For standard alkyl or aryl Grignards (e.g., MeMgBr, PhMgCl), this side reaction is typically not significant under the optimized conditions for ketone synthesis.
Mitigation:
-
This side reaction is not a primary concern unless you are using reagents specifically designed for halogen-metal exchange (e.g., isopropylmagnesium chloride) or running the reaction at elevated temperatures, both of which are outside the standard protocol for this transformation.[11] Sticking to the low-temperature protocol will favor the desired carbonyl addition.
Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Major Product is Tertiary Alcohol | 1. Reaction temperature too high. 2. Premature collapse of intermediate. 3. Large excess of Grignard. | 1. Maintain reaction at -78 °C during addition. 2. Use slow, dropwise addition. 3. Quench at low temperature before warming. 4. Titrate Grignard and use 1.1-1.2 eq. |
| Aldehyde Byproduct Detected | Hydride impurities in aged Grignard reagent. | 1. Use freshly prepared or newly purchased Grignard reagent. 2. Store reagents properly under inert gas. |
| Low Conversion / Starting Material Remains | 1. Inaccurate Grignard concentration. 2. Non-anhydrous conditions. 3. Insufficient reaction time/warming. | 1. Titrate the Grignard reagent. 2. Rigorously dry all glassware, solvents, and use an inert atmosphere. 3. After addition at -78 °C, allow to warm slowly to 0 °C before quenching. |
| Complex Mixture of Products | Multiple issues combined; potential halogen-metal exchange. | 1. Re-verify all parameters: temperature, stoichiometry, and dryness. 2. Ensure you are not using a Grignard known for exchange reactions. |
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for diagnosing common experimental issues.
Validated Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to Minimize Side Reactions
This protocol is optimized to maintain the stability of the tetrahedral intermediate.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble the reaction flask with a stir bar, septum, and nitrogen/argon inlet while still hot, and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (or Et₂O) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Grignard Addition: In a separate, dry syringe, draw up the titrated Grignard reagent (1.1 eq). Add the Grignard reagent to the reaction mixture dropwise via a syringe pump over 30–60 minutes. Crucially, monitor the internal temperature to ensure it does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. If TLC/LC-MS monitoring is feasible and shows incomplete conversion, the reaction can be allowed to warm slowly to -40 °C or 0 °C over 1 hour.
-
Quench: In a separate flask, prepare a saturated aqueous solution of NH₄Cl and cool it in an ice bath. Vigorously stir the NH₄Cl solution while slowly transferring the reaction mixture into it via a cannula.
-
Workup: Allow the quenched mixture to warm to room temperature. Transfer it to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude ketone via flash column chromatography.
Protocol 2: Titration of Grignard Reagents with Iodine
This ensures you are using the correct stoichiometry in your reaction.
-
Setup: In a dry flask under an inert atmosphere, add a precisely weighed crystal of iodine (I₂) (approx. 50-100 mg). Record the exact weight. Dissolve the iodine in ~2 mL of anhydrous THF. Add 1-2 drops of 1,2-dibromoethane.
-
Titration: Slowly add the Grignard solution dropwise from a 1.0 mL syringe to the stirring iodine solution at room temperature. The deep brown/purple color of the iodine will fade with each drop.
-
Endpoint: The endpoint is reached when the solution becomes colorless and remains so for at least one minute. Record the exact volume of the Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Concentration (M) = (Moles of I₂) / (Volume of Grignard in L)
-
References
-
Overaddition of grignard to weinreb amide: r/Chempros. Reddit. (Accessed Dec 5, 2025). Available from: [Link]
-
N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. S. Nahm and S. M. Weinreb. Tetrahedron Letters, 1981. Available from: [Link]
-
Weinreb ketone synthesis. Wikipedia. (Accessed Dec 5, 2025). Available from: [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. D. S. B. Daniels, N. C. O. Tomkinson, et al. The Royal Society of Chemistry, 2020. Available from: [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. (Accessed Dec 5, 2025). Available from: [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. Available from: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. (Accessed Dec 5, 2025). Available from: [Link]
-
Grignard Reaction - Common Conditions. The Organic Synthesis Archive. (Accessed Dec 5, 2025). Available from: [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. (Accessed Dec 5, 2025). Available from: [Link]
-
Weinreb amide : r/OrganicChemistry. Reddit. (Accessed Aug 8, 2024). Available from: [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022. Available from: [Link]
-
Reactions of Grignard Reagents with amides. Chemistry Stack Exchange. (Accessed Aug 22, 2017). Available from: [Link]
-
CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 1993. Available from: [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. (Accessed Jan 8, 2016). Available from: [Link]
-
Methods for preventing over addition of Grignard reagent. Sciencemadness Discussion Board. (Accessed Jan 28, 2020). Available from: [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. (Accessed Dec 5, 2025). Available from: [Link]
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. (Accessed Dec 5, 2025). Available from: [Link]
-
Troubleshooting my grignard reactions : r/chemistry. Reddit. (Accessed Jun 20, 2020). Available from: [Link]
-
Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Journal of Organic Chemistry, 2001. Available from: [Link]
-
Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. (Accessed Dec 5, 2025). Available from: [Link]
-
CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit. (Accessed Dec 5, 2025). Available from: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (Accessed Oct 14, 2011). Available from: [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 9. escholarship.org [escholarship.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Ketone Yield from 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the synthesis of ketones from 2-bromo-6-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to enhance your experimental outcomes.
Introduction: The Role of this compound in Synthesis
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of complex ketones.[1][2] Its structure, featuring a Weinreb amide moiety, allows for controlled, single addition of organometallic reagents to yield ketones, effectively preventing the common issue of over-addition to form tertiary alcohols.[3][4][5] The presence of bromo and fluoro substituents on the aromatic ring provides sites for further functionalization, making it a versatile building block in the development of novel pharmaceutical agents and other advanced materials.
The Weinreb-Nahm ketone synthesis is a trusted method for creating carbon-carbon bonds to form ketones.[4] The reaction involves the treatment of a Weinreb-Nahm amide with an organometallic reagent, such as a Grignard or organolithium reagent.[4] The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, is key to the reaction's success at low temperatures.[3][4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the conversion of this compound to ketones.
Q1: My ketone yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the Grignard or organolithium reagent is fresh and accurately titrated. Old or improperly stored reagents can have significantly lower activity.
-
Reaction Temperature: The stability of the tetrahedral intermediate is temperature-dependent.[3][4] Running the reaction at too high a temperature can lead to the collapse of the intermediate and the formation of byproducts. We recommend maintaining a temperature of 0°C or lower during the addition of the organometallic reagent.
-
Moisture Contamination: Organometallic reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents are anhydrous. The presence of water will quench the reagent and reduce the effective stoichiometry.
-
Stoichiometry: While a slight excess of the organometallic reagent is often used, a large excess can promote side reactions. We recommend starting with 1.1 to 1.2 equivalents of the nucleophile.
Q2: I am observing the formation of a tertiary alcohol byproduct. How can I prevent this?
A2: The formation of a tertiary alcohol indicates over-addition of the organometallic reagent.[3][4][6] This is the primary issue that the Weinreb amide chemistry is designed to solve. If you are still observing this, consider these points:
-
Rate of Addition: Add the organometallic reagent slowly to the solution of the Weinreb amide at a low temperature (e.g., -78 °C to 0 °C). A slow addition rate helps to maintain a low concentration of the nucleophile in the reaction mixture, disfavoring the second addition to the newly formed ketone.
-
Quenching Procedure: Quench the reaction at low temperature before allowing it to warm to room temperature. Adding the quenching agent (e.g., saturated aqueous NH4Cl) while the reaction is still cold will protonate the intermediate and prevent further reaction.
Q3: The reaction seems to stall and does not go to completion. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Re-titrate your organometallic reagent to ensure its concentration is accurate. If the titer is low, you may be adding an insufficient amount of the nucleophile.
-
Steric Hindrance: If the organometallic reagent is particularly bulky, the reaction rate may be slower.[7] In such cases, a longer reaction time or a slight increase in temperature (while carefully monitoring for byproduct formation) may be necessary.
-
Solvent Choice: Tetrahydrofuran (THF) is a common and effective solvent for these reactions.[7] Ensure it is anhydrous. In some cases, other ethereal solvents like diethyl ether may be used.
Q4: Are there any known side reactions with the bromo or fluoro substituents?
A4: While the Weinreb amide itself is generally stable, the aromatic halides can potentially undergo side reactions under certain conditions.
-
Halogen-Metal Exchange: With highly reactive organolithium reagents (especially alkyllithiums), there is a possibility of halogen-metal exchange, particularly with the bromine atom. Using Grignard reagents can often mitigate this issue. If organolithiums are necessary, conducting the reaction at very low temperatures (-78 °C) can minimize this side reaction.
Experimental Protocols
General Protocol for Ketone Synthesis
This protocol provides a starting point for the reaction. Optimization of specific parameters may be required for different organometallic reagents.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (Grignard or organolithium), titrated
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath.
-
Slowly add the organometallic reagent (1.1-1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction at low temperature by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C to -78 °C | Stabilizes the tetrahedral intermediate, preventing over-addition.[3][4] |
| Organometallic Reagent | Grignard or Organolithium | Effective nucleophiles for addition to the Weinreb amide.[1][4] |
| Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting material while minimizing side reactions. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the reagents.[7] |
| Quenching Agent | Saturated aq. NH4Cl | Mildly acidic quench to protonate the intermediate and any unreacted reagent. |
Visualizing the Mechanism and Troubleshooting
Reaction Mechanism
Caption: Mechanism of the Weinreb Ketone Synthesis.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low ketone yield.
References
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available from: [Link]
-
Weinreb ketone synthesis. Wikipedia. Available from: [Link]
- Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis.
-
Weinreb ketone synthesis. YouTube. Available from: [Link]
-
how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Available from: [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. Available from: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
"2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" stability under acidic conditions
Technical Support Center: 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
A Guide for Researchers on Stability and Handling Under Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for chemists and drug development professionals working with this compound, a specialized type of Weinreb amide. Here, we address common questions and concerns regarding its stability, particularly in acidic environments, providing troubleshooting advice and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
While specific stability data for this compound is not extensively published, its stability can be inferred from the general behavior of the N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide.
Generally, amides are the most stable of the carboxylic acid derivatives. Their hydrolysis, whether acid or base-catalyzed, is a slow process that typically requires elevated temperatures and prolonged reaction times.[1][2] The stability of the Weinreb amide is further enhanced by the chelation of the N-methoxy group with metal reagents, which stabilizes the tetrahedral intermediate formed during nucleophilic additions.[3][4][5] However, in the context of acidic workups or reactions, this chelation is not a factor.
Under strongly acidic conditions (e.g., concentrated HCl, H₂SO₄) and with heating, this compound is expected to undergo hydrolysis to yield 2-bromo-6-fluorobenzoic acid and N,O-dimethylhydroxylamine hydrochloride.[6][7] For typical aqueous acidic workups at or below room temperature (e.g., 1N HCl), the amide is generally considered stable for the duration of the extraction process.[8]
Q2: What is the mechanism of acid-catalyzed hydrolysis for a Weinreb amide?
The acid-catalyzed hydrolysis of a Weinreb amide follows a standard nucleophilic acyl substitution pathway, analogous to that of other amides.[1][9]
Mechanism of Acid-Catalyzed Weinreb Amide Hydrolysis
Caption: Acid-catalyzed hydrolysis of a Weinreb amide.
-
Protonation: The carbonyl oxygen of the amide is protonated by an acid (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.[2][6]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6][7]
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the N-methoxy-N-methyl group. This converts the amide group into a better leaving group.
-
Elimination: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of N,O-dimethylhydroxylamine.[7]
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or the released amine to give the final carboxylic acid product. The N,O-dimethylhydroxylamine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction.[6]
Q3: I am performing a reaction with an organometallic reagent followed by an acidic quench. How can I minimize the risk of hydrolyzing my Weinreb amide product?
This is a common concern, particularly when quenching reactions involving Grignard or organolithium reagents.[10] The key is to maintain a low temperature during the quench and to work efficiently.
Recommended Quenching Protocol:
-
Temperature: Perform the quench at a low temperature (0 °C or below). This significantly slows down the rate of hydrolysis.
-
Quenching Reagent: Use a pre-cooled, dilute acid solution (e.g., 1N HCl). Add the acid slowly to the reaction mixture while maintaining vigorous stirring to dissipate any heat generated.
-
Workup: Proceed with the extraction immediately after quenching. Do not allow the mixture to stand in the acidic aqueous phase for an extended period.
Q4: I suspect my sample of this compound has degraded. What are the likely degradation products and how can I detect them?
Under acidic conditions, the primary degradation product will be 2-bromo-6-fluorobenzoic acid .
Detection Methods:
| Analytical Technique | Expected Observations for Degradation |
| Thin-Layer Chromatography (TLC) | Appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid. The carboxylic acid may streak on silica gel. |
| High-Performance Liquid Chromatography (HPLC) | A new peak with a different retention time will appear. Carboxylic acids typically have shorter retention times on reverse-phase columns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Disappearance of the N-methoxy (OCH₃) and N-methyl (NCH₃) signals. Appearance of a broad singlet for the carboxylic acid proton (-COOH). ¹³C NMR: Shift in the carbonyl carbon signal. Disappearance of the N-methoxy and N-methyl carbon signals. |
| Mass Spectrometry (MS) | Detection of the molecular ion corresponding to 2-bromo-6-fluorobenzoic acid. |
Troubleshooting Guides
Problem 1: Low yield after a reaction involving an acidic workup.
-
Possible Cause: Hydrolysis of the Weinreb amide during the workup.
-
Solution:
-
Ensure the acidic quench is performed at low temperatures (≤ 0 °C).
-
Use a saturated solution of a milder acid salt, such as ammonium chloride (NH₄Cl), for the quench.[11]
-
Minimize the time the product is in contact with the acidic aqueous layer.
-
If possible, consider an alternative workup that avoids strongly acidic conditions.
-
Problem 2: Emulsion formation during extraction after an acidic quench.
-
Possible Cause: The protonated N,O-dimethylhydroxylamine byproduct can act as a surfactant.
-
Solution:
-
Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[8]
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Allow the mixture to stand for a longer period without agitation to allow for layer separation.
-
Experimental Protocol: Stability Test of this compound
This protocol allows for a quantitative assessment of the stability of the Weinreb amide under specific acidic conditions.
Workflow for Stability Assessment
Caption: Experimental workflow for stability testing.
Materials:
-
This compound
-
Organic solvent (e.g., Acetonitrile or THF)
-
Aqueous acid solutions of desired concentration (e.g., 1N HCl, 3N HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC or LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the Weinreb amide in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In separate vials, place the acidic solutions to be tested.
-
Initiation: Add a precise volume of the amide stock solution to each vial to start the experiment.
-
Sampling: At designated time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot from each vial.
-
Workup: Immediately quench the aliquot by adding it to a vial containing saturated NaHCO₃ solution and ethyl acetate. Vortex thoroughly.
-
Extraction: Separate the organic layer, dry it over Na₂SO₄, and transfer to an analysis vial.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining Weinreb amide and the formation of the 2-bromo-6-fluorobenzoic acid.
This structured approach will provide clear, quantitative data on the stability of your compound under your specific experimental conditions, allowing for informed decisions in your synthetic and purification procedures.
References
-
Mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Weinreb amide workup extraction issues. (2022). Reddit. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020). Reddit. Retrieved from [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in Synthesis. A Review.
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. Retrieved from [Link]
-
Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
Weinreb ketone synthesis. Wikipedia. Retrieved from [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
"2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" stability under basic conditions
Welcome to the technical support guide for 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide. This document provides in-depth guidance for researchers, chemists, and drug development professionals on the stability and reactivity of this compound, particularly under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound, a specialized Weinreb amide.
Q1: What is a Weinreb amide, and why is it a preferred reagent for ketone synthesis?
A: A Weinreb amide is a common name for an N-methoxy-N-methylamide.[1] This functional group is exceptionally useful in organic synthesis for preparing ketones (and aldehydes) from carboxylic acid derivatives. Its major advantage lies in its reaction with strong nucleophiles like Grignard or organolithium reagents.[2] The reaction proceeds through a stable, five-membered chelated tetrahedral intermediate.[3][4] This chelation prevents the common problem of "over-addition," where the nucleophile would react a second time with the newly formed ketone to produce a tertiary alcohol.[5] The stable intermediate only collapses to the ketone upon acidic or aqueous workup, ensuring a clean and high-yielding transformation.[2]
Q2: How stable is this compound to common laboratory bases?
A: The stability is highly dependent on the nature of the base and the reaction conditions.
-
Mild Organic Bases (e.g., Pyridine, Triethylamine): The compound is generally stable in the presence of mild, non-nucleophilic organic bases at room temperature. These are often used during its synthesis from the corresponding acid chloride.
-
Aqueous Inorganic Bases (e.g., NaOH, KOH, Na₂CO₃): While amides are generally resistant to hydrolysis, prolonged exposure to strong aqueous bases, especially with heating, will lead to cleavage of the amide bond to form 2-bromo-6-fluorobenzoic acid and N,O-dimethylhydroxylamine.[6][7] For brief operations like a basic aqueous wash during an extraction at low temperatures, the compound is typically stable enough.
-
Strong, Non-nucleophilic Bases (e.g., LDA, NaH, s-BuLi): These bases are generally not compatible and can induce undesired side reactions. Very strong bases can deprotonate either the N-methyl or O-methyl groups, leading to complex rearrangements or decomposition pathways instead of the desired carbonyl reaction.[8]
Q3: How do the ortho-bromo and ortho-fluoro substituents affect the amide's stability and reactivity?
A: The bromine and fluorine atoms at the ortho positions are electron-withdrawing groups. Their presence increases the electrophilicity of the amide's carbonyl carbon. This makes the carbonyl carbon more susceptible to attack by nucleophiles compared to an unsubstituted benzamide.[9] While this enhances reactivity towards desired nucleophiles like Grignard reagents, it can also slightly increase the rate of undesired hydrolysis under basic conditions.
Q4: Can this Weinreb amide be used in reactions that generate basic byproducts?
A: Yes, provided the basic byproducts are not excessively strong or reactive towards the amide. For instance, in some coupling reactions, a mild base is generated in situ. In such cases, the stability of the Weinreb amide should be monitored. A preliminary small-scale reaction to check for decomposition or side-product formation is always recommended.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems encountered during reactions involving this compound under basic or nucleophilic conditions.
Issue 1: Low or No Yield of the Desired Ketone in Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
This is the most common failure mode when using Weinreb amides. The cause often lies in the stability of the reagent or the reaction conditions.
-
Potential Cause A: Deactivated Organometallic Reagent
-
Diagnosis: Grignard and organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Exposure to even trace amounts of water will quench the reagent.
-
Solution & Causality: Always use rigorously anhydrous solvents and glassware (oven or flame-dried under vacuum/inert gas). Ensure your inert gas (Nitrogen or Argon) is dry. It is best practice to use freshly prepared organometallic reagents or to titrate older commercial batches to determine their exact molarity before use.
-
-
Potential Cause B: Premature Hydrolysis of the Weinreb Amide
-
Diagnosis: If water is present in the reaction flask before the addition of the organometallic reagent, the amide itself is not at risk, but the incoming reagent will be quenched. If the reaction is inadvertently quenched with a basic aqueous solution before the reaction is complete, hydrolysis of the starting material can occur.
-
Solution & Causality: Maintain a strict anhydrous environment throughout the addition of the organometallic reagent. The workup step, which hydrolyzes the stable intermediate, should only be performed after the reaction has reached completion (as determined by TLC or LCMS analysis).
-
-
Potential Cause C: Inappropriate Reaction Temperature
-
Diagnosis: The reaction was run at too high a temperature, potentially leading to side reactions, or at too low a temperature, resulting in an incomplete reaction.
-
Solution & Causality: The addition of organometallic reagents to Weinreb amides is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. After the addition is complete, the reaction is often allowed to slowly warm to room temperature to ensure it proceeds to completion. Follow established protocols for the specific nucleophile being used.
-
Issue 2: 2-Bromo-6-fluorobenzoic Acid is a Major Byproduct
The presence of the corresponding carboxylic acid indicates that the amide bond has been cleaved.
-
Potential Cause: Amide Hydrolysis During Reaction or Workup
-
Diagnosis: This is the primary degradation pathway under aqueous basic conditions. This can happen if the reaction is quenched with a basic solution and then heated, or if the workup involves prolonged contact with a strong base.[10]
-
Solution & Causality: The standard workup for a Weinreb amide reaction involves quenching with a mild, acidic aqueous solution (e.g., saturated aq. NH₄Cl or dilute HCl). This protonates the chelated intermediate, causing it to collapse into the desired ketone while simultaneously neutralizing any excess organometallic reagent. Avoid using a basic quench unless specifically required by the protocol, and if so, perform it at low temperatures and for a minimal amount of time.
-
Table 1: Summary of Stability Under Various Basic Conditions
| Base Type | Example(s) | Conditions | Primary Outcome / Stability |
| Mild Organic Base | Pyridine, Et₃N | Anhydrous, 0-25 °C | Stable |
| Aqueous Carbonate | Na₂CO₃, K₂CO₃ | Aqueous, 25 °C | Generally Stable (Slow hydrolysis possible over long periods) |
| Aqueous Hydroxide | NaOH, KOH | Aqueous, 25 °C | Moderately Stable (Risk of hydrolysis increases with time) |
| Aqueous Hydroxide | NaOH, KOH | Aqueous, >50 °C | Unstable (Hydrolysis to carboxylic acid is likely)[6][7] |
| Organometallic | MeMgBr, n-BuLi | Anhydrous, <0 °C | Reactive (Forms stable tetrahedral intermediate)[1][5] |
| Strong Non-nucleophilic | LDA, s-BuLi | Anhydrous, <0 °C | Unstable (Deprotonation at N-Me or O-Me may occur)[8] |
Visualized Mechanisms and Workflows
Diagram 1: Reaction with Grignard Reagent
Caption: Decision tree for troubleshooting low ketone yield.
Experimental Protocol: Synthesis of 1-(2-Bromo-6-fluorophenyl)ethan-1-one
This protocol details a standard, validated procedure for reacting this compound with a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 10.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous THF (100 mL) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add MeMgBr solution (e.g., 3.7 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LCMS to confirm the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ketone product.
References
-
Murphy, J. A., et al. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Organic Letters, 7(7), 1427-1429. [Link]
-
Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. [Link]
-
Silvani, A., et al. (2016). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Nature Communications, 7, 12597. [Link]
-
Bartolo, N. D., et al. (2017). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 94, 36-51. [Link]
-
Miyakawa, M., et al. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 77(17), 7539-7546. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
-
Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]
-
Papakyriakou, M., et al. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2009(11), 115-126. [Link]
-
Mahdi, M. F., et al. (2017). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 14(6). [Link]
-
Al-Azawi, S. F., & Mahdi, M. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-200. [Link]
-
Quora. (2014). What is the use of aqueous KOH in amide hydrolysis? [Link]
-
O'Hara, F., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 22(9), 1449. [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 10. quora.com [quora.com]
Technical Support Center: Anhydrous Conditions for 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support guide for handling "2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide," a specialized Weinreb amide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your moisture-sensitive reactions. As researchers, scientists, and drug development professionals, mastering anhydrous techniques is paramount for achieving high-yield, reproducible results with this versatile reagent.
The Critical Role of Anhydrous Conditions
"this compound" is a Weinreb-Nahm amide, a class of reagents prized for their ability to react with organometallic compounds like Grignard or organolithium reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols.[1][2][3] The success of these reactions is critically dependent on the strict exclusion of water.[4][5][6]
Water can competitively react with the highly basic and nucleophilic organometallic reagents, quenching them and preventing them from reacting with the Weinreb amide.[4] Furthermore, any hydrolysis of the Weinreb amide itself can lead to the formation of the corresponding carboxylic acid, which will also be quenched by the organometallic reagent, further reducing the yield of the desired ketone.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound that can be traced back to inadequate anhydrous conditions.
Issue 1: Low or No Yield of the Desired Ketone
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
A significant amount of a hydrocarbon byproduct from the organometallic reagent is observed.
-
The corresponding carboxylic acid of the Weinreb amide is detected.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Contaminated Organometallic Reagent | Grignard and organolithium reagents are extremely sensitive to moisture and will be quenched by even trace amounts of water.[4] | Solution: Use freshly prepared or recently titrated organometallic reagents. Ensure the reagent is stored under an inert atmosphere and handled using proper syringe/cannula techniques.[7][8] |
| Wet Solvents | Solvents are a primary source of water contamination. Even "anhydrous" grade solvents can absorb moisture from the atmosphere if not handled correctly.[9] | Solution: Use freshly dried and distilled solvents. For highly sensitive reactions, consider using a solvent purification system (SPS) or drying the solvent over an appropriate desiccant (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) followed by distillation under an inert atmosphere.[9][10][11] Molecular sieves are also an excellent option for drying solvents.[12][13] |
| Inadequately Dried Glassware | Glass surfaces readily adsorb a thin film of water.[5] | Solution: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[5][14] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).[7][15] |
| Atmospheric Moisture | Exposure to the laboratory atmosphere, even for a short period, can introduce significant amounts of water into the reaction. | Solution: Conduct the entire reaction under a positive pressure of a dry, inert gas.[6][15][16] Use septa and needles for reagent transfers.[7][8] A well-maintained Schlenk line or glovebox is ideal for highly sensitive reactions.[5][11] |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Isolation of a tertiary alcohol instead of the expected ketone.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Breakdown of the Tetrahedral Intermediate | The stability of the chelated tetrahedral intermediate, which prevents over-addition, can be compromised at higher temperatures.[1][17] | Solution: Maintain the recommended low temperature for the reaction (e.g., -78°C to 0°C). Ensure efficient stirring and slow, controlled addition of the organometallic reagent to dissipate any localized heat. |
| Hydrolysis of the Weinreb Amide | If water is present, the Weinreb amide can hydrolyze to the corresponding carboxylic acid, especially under acidic or basic conditions.[18] | Solution: Rigorously follow all procedures for maintaining anhydrous conditions as outlined in the "Low or No Yield" section. |
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide preferred over an ester or acid chloride for ketone synthesis with organometallics?
A1: The N-methoxy-N-methylamide functionality of the Weinreb amide forms a stable, five-membered chelated intermediate with the metal of the organometallic reagent after the initial addition.[1][17][19] This intermediate is stable at low temperatures and prevents the elimination of the amide group and subsequent second addition of the organometallic reagent.[1][17] In contrast, the intermediates formed from esters or acid chlorides readily collapse to form the ketone, which is often more reactive than the starting material, leading to over-addition and the formation of a tertiary alcohol.[1][19]
Q2: What is the best way to dry my solvents for this reaction?
A2: The choice of drying method depends on the solvent and the required level of dryness.
-
Distillation from a reactive drying agent: This is a highly effective method. For example, refluxing tetrahydrofuran (THF) or diethyl ether over sodium metal with benzophenone as an indicator until a persistent blue or purple color is achieved ensures the solvent is anhydrous and oxygen-free.[10]
-
Solvent Purification Systems (SPS): These systems pass the solvent through columns of activated alumina and other materials to remove water and oxygen, providing a convenient source of very dry solvent.[11]
-
Activated Molecular Sieves: 3Å or 4Å molecular sieves are effective at removing water from many common organic solvents.[12][13] The solvent should be in contact with freshly activated sieves for at least 24 hours.
Q3: How do I properly set up my reaction to maintain an inert atmosphere?
A3: A common and effective method for teaching and research labs is the use of a balloon filled with an inert gas.[7][15][16]
-
Dry Your Glassware: Oven or flame-dry your reaction flask containing a stir bar.[5][20]
-
Assemble and Purge: While hot, cap the flask with a rubber septum and clamp it. Insert a needle attached to a balloon filled with nitrogen or argon. Insert a second "exit" needle to allow the air to be displaced.[7][15]
-
Cool Under Inert Gas: Allow the flask to flush for several minutes, then remove the exit needle and let the flask cool to room temperature under the positive pressure of the inert gas balloon.[7][15]
-
Reagent Addition: Add dry solvents and reagents via syringe through the septum.[7][8]
Q4: Can I use nitrogen instead of argon?
A4: For most reactions involving Weinreb amides, nitrogen is a suitable and more economical choice for creating an inert atmosphere.[16] Argon is denser than air and can be more effective at displacing it from the reaction vessel, making it a good choice for particularly sensitive reactions.[16]
Visualizing the Workflow: Troubleshooting Moisture Contamination
The following flowchart provides a logical path for diagnosing and resolving issues related to moisture in your reaction.
Caption: A step-by-step guide to diagnosing yield issues.
References
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]
-
Fiveable. (n.d.). Anhydrous Conditions Definition. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from [Link]
-
Rubin, Y. Research Group. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
chemrevise. (n.d.). 4.2.3 Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”. Retrieved from [Link]
-
YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide. Retrieved from [Link]
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021, February 22). What is the right reaction condition between Weinreb amide and vinyl lithium? Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. tutorchase.com [tutorchase.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Solubility Enhancement for 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges encountered with 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide. As a substituted Weinreb-Nahm amide, this compound is a valuable intermediate in organic synthesis, but its unique structural features—a halogenated aromatic ring and a polar amide group—can present dissolution difficulties in common organic solvents. This document offers a structured, problem-solving approach, moving from fundamental principles to advanced troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the primary physicochemical properties of this compound that influence its solubility?
A1: this compound is a molecule with dichotomous polarity. Its behavior is governed by:
-
A Polar Core: The N-methoxy-N-methylbenzamide (Weinreb-Nahm amide) functional group is polar and capable of dipole-dipole interactions.
-
A Non-Polar/Weakly Polar Periphery: The 2-bromo-6-fluorophenyl ring is largely non-polar and hydrophobic. The halogen substituents (bromine and fluorine) add to the molecular weight and can participate in halogen bonding but primarily contribute to the compound's hydrophobicity.[1]
-
Crystalline Structure: As a solid, the compound's crystal lattice energy must be overcome by solvent-solute interactions. High lattice energy often leads to poor solubility.
This combination means that neither extremely polar nor entirely non-polar solvents are likely to be optimal. Solvents with a balanced polarity profile are typically the most effective.
Q2: What are the best starting solvents for dissolving this compound?
A2: For initial trials, begin with common polar aprotic and halogenated solvents. These provide a good balance of polarity to interact with the amide group without the complications of hydrogen bonding from protic solvents. The recommended starting list is:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)[2]
Q3: My compound is not dissolving even in the recommended solvents. What is the quickest troubleshooting step?
A3: If initial dissolution fails at room temperature, two simple physical methods can be attempted, provided they are compatible with your experimental conditions:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves can help break apart solid agglomerates and accelerate the dissolution process.
-
Gentle Heating: Warm the mixture gently (e.g., to 40-50 °C). Increased kinetic energy can help overcome the activation energy barrier for dissolution. Always ensure the compound is thermally stable at the chosen temperature and be mindful of solvent evaporation.
Q4: Can I use protic solvents like methanol or ethanol?
A4: While protic solvents may dissolve the compound to some extent, they are often not ideal, especially if the subsequent reaction involves organometallic reagents (e.g., Grignard or organolithium reagents), which would be quenched by the acidic proton.[6] They can be highly effective, however, as a component of a co-solvent system to fine-tune polarity.[7][8]
Section 2: Troubleshooting Guide for Persistent Solubility Issues
When simple methods fail, a more systematic approach is required. This guide helps diagnose and solve more challenging dissolution problems.
Issue 1: The compound forms a persistent slurry or "oils out" in the chosen solvent.
-
Underlying Cause: This indicates a significant mismatch between the polarity of the solute and the solvent. The solvent is unable to effectively solvate the compound to overcome its crystal lattice energy.
-
Systematic Solution:
-
Verify Purity: First, ensure the material is pure. Impurities can sometimes significantly depress solubility. Use techniques like NMR or LC-MS to confirm identity and purity.
-
Consult a Polarity Chart: If a solvent like DCM (less polar) fails, try a more polar option like THF or DMF. If a very polar solvent like DMSO fails, the issue might be the non-polar aromatic portion, and a less polar co-solvent might be needed.
-
Implement a Co-Solvent Strategy: This is the most powerful tool. If your reaction must be run in a non-polar solvent (e.g., toluene), dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM or THF) first, then add this solution to the reaction vessel containing the primary solvent. See Protocol 2 for a detailed methodology.
-
Issue 2: The compound dissolves with heat but crashes out upon cooling to ambient or reaction temperature.
-
Underlying Cause: This is a classic sign of a supersaturated solution. The solubility is thermodynamically favorable only at elevated temperatures.
-
Systematic Solution:
-
Run the Reaction at an Elevated Temperature: If the reaction chemistry is compatible with higher temperatures, maintaining the heat may be the simplest solution.
-
Find a Better Solvent System: The ideal solution is to find a solvent or co-solvent mixture in which the compound is soluble at the desired working temperature. This may require a systematic screening as detailed in Protocol 1 .
-
Consider Kinetic vs. Thermodynamic Control: If the subsequent reaction is very fast, you may be able to add the reagent to the warm, dissolved solution before it has a chance to precipitate. This is a kinetically controlled approach and should be used with caution, as reproducibility can be a challenge.
-
Issue 3: The material seems insoluble in everything, and physical methods have no effect.
-
Underlying Cause: This rare but challenging situation can arise from an extremely stable crystal polymorph (a specific solid-state arrangement of molecules) with very high lattice energy, or if the compound has degraded into an insoluble polymer.
-
Systematic Solution:
-
Re-evaluate Compound Integrity: Re-purify a small sample (e.g., by flash chromatography if a soluble system can be found, or by recrystallization) and re-attempt solubility tests.
-
Particle Size Reduction: While not increasing equilibrium solubility, reducing the particle size can dramatically increase the rate of dissolution.[8][9][10] If equipment is available, techniques like micronization can be effective. A more accessible lab method is to carefully grind the material with a mortar and pestle before attempting to dissolve it.
-
Use High-Boiling Point, Aggressive Solvents: If the downstream application is not a sensitive chemical reaction (e.g., preparing a sample for analysis), solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) can be tested. These should be used as a last resort due to their high boiling points and potential reactivity.
-
Section 3: Data Presentation: Illustrative Solvent Screening Table
The following table provides a qualitative guide to the expected solubility of this compound in common organic solvents. Note: This data is illustrative and should be confirmed experimentally.
| Solvent | Solvent Type | Boiling Point (°C) | Estimated Qualitative Solubility (at 25 °C) | Remarks |
| Hexane | Non-Polar Hydrocarbon | 69 | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |
| Toluene | Non-Polar Aromatic | 111 | Sparingly Soluble | Solubility may improve significantly with heating. |
| Diethyl Ether | Weakly Polar Ether | 35 | Sparingly Soluble | Low boiling point limits its use with heating. |
| Dichloromethane (DCM) | Halogenated | 40 | Soluble | Excellent first choice; good balance of polarity.[2][3] |
| Ethyl Acetate (EtOAc) | Polar Aprotic Ester | 77 | Soluble | Good general-purpose solvent.[2][5] |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | 66 | Soluble | Good for reactions involving organometallics.[2] |
| Acetonitrile (ACN) | Polar Aprotic Nitrile | 82 | Moderately Soluble | May require gentle warming. |
| Isopropanol (IPA) | Polar Protic Alcohol | 82 | Sparingly Soluble | Can be a useful co-solvent. |
| Dimethylformamide (DMF) | Polar Aprotic Amide | 153 | Very Soluble | High boiling point can make removal difficult. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | 189 | Very Soluble | Excellent solvent, but very difficult to remove.[2] |
Section 4: Experimental Protocols
Protocol 1: Systematic Small-Scale Solubility Screening
This protocol provides a resource-efficient method to test multiple solvents.
-
Preparation: Weigh approximately 2-3 mg of this compound into several small, labeled glass vials (e.g., 1-dram vials).
-
Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.5 mL) to the corresponding vial. This creates an initial concentration of 4-6 mg/mL.
-
Room Temperature Test: Vigorously vortex the vial for 30-60 seconds. Allow it to stand and visually inspect for undissolved solid against a dark background. Record the observation (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Sonication/Heating Test: If the compound is not fully soluble, place the vial in an ultrasonic bath for 5 minutes. If still undissolved, warm the vial to ~45 °C for 5 minutes. Record any changes in solubility.
-
Documentation: Repeat steps 2-4 for each solvent to be tested. Compile the results in a table for easy comparison to select the optimal solvent for your experiment.
Protocol 2: Developing and Implementing a Co-Solvent System
This protocol is for situations where the compound is insoluble in the primary reaction solvent but soluble in another, miscible solvent.
-
Identify Solvents: From your screening (Protocol 1), identify a "good" solvent (Solvent A) in which the compound is highly soluble (e.g., THF) and the desired "poor" reaction solvent (Solvent B) (e.g., Toluene).
-
Dissolution: In a separate vial, dissolve the full amount of your compound in the minimum required volume of Solvent A. Gentle warming or sonication can be used to achieve a concentrated stock solution.
-
Transfer: Add the bulk of Solvent B to the reaction flask.
-
Addition: While stirring the reaction flask, slowly add the concentrated stock solution of your compound (in Solvent A) to the bulk Solvent B.
-
Observation: Observe the solution. If the compound remains dissolved, the co-solvent system is successful. If a precipitate forms, a slightly higher ratio of Solvent A to Solvent B may be required. The goal is to use the least amount of Solvent A necessary to maintain homogeneity.
Section 5: Visualization & Workflow Diagram
The following diagram outlines a logical workflow for selecting a solvent and troubleshooting solubility issues for this compound.
Caption: Decision workflow for addressing solubility challenges.
References
-
Reddit. (2025). Weinreb amide workup extraction issues. [Link]
-
Chem Help ASAP. (2022). organic chemistry review - common organic solvents. YouTube. [Link]
-
Werner, S., et al. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. NIH. [Link]
-
Quora. (2021). Which compounds are commonly used as organic solvents?. [Link]
-
Pawar, P. M., & Shaikh, Y. B. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Chemistry. [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoro-N-(3-methoxypropyl)benzamide. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Toxics Use Reduction Institute. (n.d.). Alternatives to Halogenated Solvents Used in Surface Cleaning. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Wikipedia. (n.d.). Solvent. [Link]
-
IJPSM. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
Sources
- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. wjbphs.com [wjbphs.com]
- 8. ijpsm.com [ijpsm.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Grignard Reactions of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the work-up of Grignard reactions involving 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of the desired ketone. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the nuances of this specific transformation.
Scientific Overview: The Power of the Weinreb-Nahm Amide
The use of a Weinreb-Nahm amide (N-methoxy-N-methylamide) is a strategic choice for preventing the common issue of over-addition in Grignard reactions.[1][2][3] Unlike reactions with esters or acid chlorides, which can readily react with a second equivalent of the Grignard reagent to form a tertiary alcohol, the Weinreb amide offers a distinct advantage.[4][5]
Upon nucleophilic attack by the Grignard reagent, a stable tetrahedral intermediate is formed. This stability is attributed to the chelation of the magnesium atom by the N-methoxy oxygen.[3] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate acidic workup is performed.[1][2] This key feature allows for precise control over the reaction, leading to a high yield of the desired ketone.
Experimental Workflow & Protocol
The following is a detailed, step-by-step methodology for a typical Grignard reaction and subsequent work-up with this compound.
Reaction Workflow Diagram
Caption: A typical workflow for the Grignard reaction with a Weinreb amide.
Detailed Protocol
Materials:
-
This compound
-
Grignard reagent (e.g., Alkylmagnesium bromide in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl acetate, Diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF. All glassware must be rigorously dried to prevent quenching the Grignard reagent.[6][7]
-
Cooling: Cool the solution of the Weinreb amide to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.05-1.2 eq) dropwise to the cooled amide solution. It is crucial to maintain the internal temperature below -70 °C during the addition to ensure the stability of the tetrahedral intermediate and prevent over-addition.[8]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them separately, and spotting them on a TLC plate.
-
Quenching: Once the starting material is consumed, quench the reaction while still at low temperature by the slow, dropwise addition of pre-cooled saturated aqueous ammonium chloride solution.[9][10] A poor quench at low temperatures may lead to issues as the reaction warms.[8]
-
Warming: After the addition of the quenching solution, the cooling bath can be removed, and the mixture is allowed to warm to room temperature with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., ethyl acetate) to dissolve the product. Extract the aqueous layer with the organic solvent (e.g., 3 times).[10]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[10] This removes inorganic salts and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure ketone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Grignard reaction and work-up of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Grignard reaction issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the tertiary alcohol (over-addition product). What is the most likely cause?
A1: The formation of a tertiary alcohol indicates that the stable tetrahedral intermediate has prematurely collapsed to the ketone, which then reacts with a second equivalent of the Grignard reagent.[4] The most common cause for this is a loss of temperature control.
-
Primary Cause: The reaction temperature likely rose above -78 °C during the addition of the Grignard reagent or during the stirring phase.[8] The stability of the chelated intermediate is highly temperature-dependent.
-
Solution: Ensure your cooling bath is maintained at -78 °C throughout the addition and subsequent stirring. Add the Grignard reagent very slowly and monitor the internal reaction temperature.
Q2: My reaction yield is very low, and I've recovered most of my starting Weinreb amide. What went wrong?
A2: This issue typically points to a problem with the Grignard reagent itself or the reaction conditions.
-
Grignard Reagent Quality: Grignard reagents can degrade upon storage. It is highly recommended to titrate the reagent before use to determine its exact molarity.[1]
-
Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent.[6][7] Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. The reaction must be run under a dry, inert atmosphere.
-
Steric Hindrance: The ortho-fluoro and bromo substituents on your substrate may introduce some steric hindrance. While generally not prohibitive, ensuring a slight excess of a high-quality Grignard reagent and adequate reaction time is important.
Q3: The work-up is forming a thick emulsion that is difficult to separate. How can I resolve this?
A3: Emulsions are common during the work-up of Grignard reactions due to the formation of magnesium salts.
-
Solution 1: Add more brine. Adding a significant amount of saturated NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 2: Dilute the organic phase. Adding more of your extraction solvent can sometimes help to resolve the layers.
-
Solution 3: Filtration. In persistent cases, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the fine solids that are stabilizing the emulsion. Rinse the Celite pad with fresh organic solvent to recover your product.
Q4: Can I use a different quenching agent? Why is ammonium chloride recommended?
A4: Saturated aqueous ammonium chloride is a mild acidic proton source, which is ideal for hydrolyzing the magnesium alkoxide intermediate to the desired ketone without promoting acid-catalyzed side reactions.[9][10]
-
Stronger Acids (e.g., HCl): While effective, stronger acids can sometimes lead to degradation of sensitive products or promote side reactions. For the Weinreb amide intermediate, a mild quench is sufficient and safer.
-
Water: Quenching with only water can lead to the formation of magnesium hydroxide (Mg(OH)₂), which can be gelatinous and complicate the extraction process.
Q5: Are there any potential side reactions related to the bromo- and fluoro-substituents?
A5: With an aryl bromide, there is a possibility of a halogen-metal exchange reaction with the Grignard reagent, although this is generally slower than the addition to the Weinreb amide. The C-F bond is typically much less reactive towards Grignard reagents. The primary concern is ensuring the Grignard reagent for the main reaction is formed correctly from its corresponding halide and doesn't undergo side reactions like Wurtz coupling.[6] The key to avoiding these side reactions is to maintain low temperatures and use the Grignard reagent promptly after its preparation or titration.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| Weinreb Amide | 1.0 eq | Limiting reagent. |
| Grignard Reagent | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |
| Reaction Conditions | ||
| Temperature | -78 °C | Critical for the stability of the tetrahedral intermediate, preventing over-addition.[8] |
| Atmosphere | Anhydrous, Inert (Ar or N₂) | Grignard reagents are highly sensitive to moisture and oxygen.[6][7] |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required to solvate and stabilize the Grignard reagent. |
| Work-up | ||
| Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic quench to hydrolyze the intermediate to the ketone.[9] |
| Extraction Solvent | Ethyl Acetate or Diethyl Ether | Common solvents for extracting organic products from aqueous mixtures. |
References
- Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. r/Chempros.
- ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics.
- BenchChem. Identifying and minimizing side products in Grignard reactions.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide).
- Pharmaffiliates. The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
- ResearchGate. (2025, November 20). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent.
- Wikipedia. Weinreb ketone synthesis.
- ACS Publications.
- Oriental Journal of Chemistry. (2020, April 22).
- Common Organic Chemistry. Grignard Reaction - Common Conditions.
- BenchChem. Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Alfa Chemistry. Grignard Reaction.
- Organic Chemistry Portal. Grignard Reaction.
- Jasperse, J. Grignard Reaction.
- ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
- BenchChem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling with 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Introduction: Understanding the Substrate
2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide is a challenging yet valuable substrate in synthetic chemistry. Its utility is matched by its complexity, which arises from three key structural features:
-
Steric Hindrance: The C-Br bond is flanked by two ortho-substituents (a fluorine atom and the Weinreb amide), creating significant steric congestion. This bulk can impede the crucial oxidative addition step in the catalytic cycle.
-
Electronic Effects: The ortho-fluoro group is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the reactivity of the C-Br bond.[1]
-
The Weinreb Amide: While a versatile functional group for subsequent ketone synthesis, the Weinreb amide can pose challenges.[2] Its carbonyl and methoxy oxygens can act as a weak or unproductive bidentate ligand for the palladium center, potentially slowing catalysis.[3]
This guide provides catalyst recommendations and troubleshooting strategies to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Catalyst & Ligand Selection
Q1: What are the most critical factors when choosing a catalyst system for this substrate?
A1: The primary challenge is overcoming the severe steric hindrance around the C-Br bond. Therefore, the choice of ligand is paramount. You must use a bulky, electron-rich phosphine ligand. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary for oxidative addition into the sterically demanding C-Br bond. Furthermore, they accelerate the reductive elimination step, which is often the rate-determining step for hindered biaryl products.[4][5] Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) is also highly recommended as they provide a reliable and efficient source of the active Pd(0) catalyst.[6]
Q2: I need to perform a Suzuki-Miyaura coupling. What is a reliable starting point?
A2: For Suzuki-Miyaura reactions with this substrate, catalysts developed by the Buchwald group are the industry standard. A robust starting point would be to use SPhos or XPhos as the ligand with a suitable palladium source like Pd(OAc)₂ or, more reliably, a precatalyst like SPhos Pd G3 .[6][7] These systems are designed to couple sterically hindered aryl halides. A moderately strong inorganic base such as K₃PO₄ or K₂CO₃ is typically effective and is milder on the Weinreb amide than strong organic bases.[8]
Q3: What catalyst system do you recommend for a Buchwald-Hartwig amination?
A3: Buchwald-Hartwig amination requires a catalyst system capable of forming C-N bonds, which can be challenging with hindered substrates.[9] For coupling with primary or secondary amines, ligands such as BrettPhos or RuPhos are excellent choices. These ligands possess the necessary bulk and electronic properties to facilitate the reaction. Using a corresponding palladacycle precatalyst, such as BrettPhos Pd G3 , is highly advised for reproducibility.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required.[6][10]
Q4: I am attempting a Sonogashira coupling. What special considerations are needed?
A4: The Sonogashira coupling of sterically hindered aryl bromides can be sluggish. The key is to use a palladium catalyst with a bulky, electron-rich ligand to facilitate the oxidative addition.[5] A system like Pd(PPh₃)₄ can work, but a more modern catalyst system using a ligand like XPhos or SPhos with a palladium source is often more effective. While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions are often preferred to minimize homocoupling of the alkyne (Glaser coupling).[11][12] In this case, a slight excess of a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[12]
Section 2: Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction shows little or no conversion. What should I check first?
A: Low or no yield is a common issue that can often be resolved with a systematic check of your reaction parameters.[13]
-
Inert Atmosphere: This is the most common culprit. The active Pd(0) catalyst is sensitive to oxygen. Ensure your flask was thoroughly degassed (a minimum of three evacuate/backfill cycles with argon or nitrogen is recommended) and that the reaction is maintained under a positive pressure of inert gas.[6][13]
-
Reagent Purity: Ensure all reagents are pure and, critically, that your solvents and liquid amines are anhydrous and deoxygenated. Water can hydrolyze organometallic reagents and interfere with the base.
-
Catalyst Activity: If you are using an older palladium source or ligand, its activity may be compromised. Use a reliable precatalyst, such as a G3 palladacycle, which is air-stable and provides consistent results.[6] Consider increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol% for this challenging substrate.
-
Base Strength & Solubility: Ensure the base is strong enough for the specific coupling reaction and has sufficient solubility in the reaction solvent. For Suzuki couplings, if K₃PO₄ is not working, a stronger base like Cs₂CO₃ may be beneficial.
Issue 2: Hydrodehalogenation Side Product is Observed
Q: I am seeing a significant amount of the product where the bromine has been replaced by hydrogen. How can I prevent this?
A: Hydrodehalogenation is a common side reaction, particularly with electron-rich phosphine ligands. It can arise from a competing β-hydride elimination pathway or reaction with trace water.[9]
-
Rigorously Anhydrous Conditions: This is the first and most important step. Use freshly distilled solvent from a drying agent or a solvent from a commercial purification system.
-
Ligand Choice: While bulky ligands are necessary, some are more prone to side reactions than others. If hydrodehalogenation is a major issue, screening a different class of bulky ligand may be necessary.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
Issue 3: Degradation of the Weinreb Amide
Q: My desired product is forming, but I am also seeing byproducts resulting from the cleavage of the N-methoxy-N-methylamide group. What's wrong?
A: The Weinreb amide is generally stable but can be susceptible to cleavage under harsh conditions, particularly with strongly nucleophilic reagents or aggressive bases at high temperatures.
-
Moderate the Base: If you are using a very strong base like NaOt-Bu at high temperatures, consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃ if the reaction type allows (e.g., for Suzuki coupling).
-
Lower the Temperature: Run the reaction at the minimum temperature required for a reasonable reaction rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is often a worthwhile optimization step.
-
Limit Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Section 3: Protocols & Data
Data Presentation: Recommended Catalyst Systems
| Cross-Coupling Reaction | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Solvent System | Typical Temp. |
| Suzuki-Miyaura | SPhos Pd G3 (2-5 mol%) | SPhos | K₃PO₄ (2 equiv.) | 1,4-Dioxane / H₂O (e.g., 10:1) | 80-110 °C |
| Buchwald-Hartwig | BrettPhos Pd G3 (2-5 mol%) | BrettPhos | NaOt-Bu (1.5 equiv.) | Toluene or 1,4-Dioxane | 90-110 °C |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2-5 mol%) | SPhos (4-10 mol%) | TEA or DIPEA (3-4 equiv.) | THF or Toluene | 60-80 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle a total of three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Section 4: Visual Guides
Catalyst Selection Workflow
Caption: Decision workflow for selecting a starting catalyst system.
Challenges in the Catalytic Cycle
Caption: Simplified catalytic cycle highlighting key challenges.
References
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (Source: National Institutes of Health) [Link]
-
Buchwald–Hartwig amination. (Source: Wikipedia) [Link]
-
Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. (Source: National Institutes of Health) [Link]
-
Buchwald-Hartwig Amination. (Source: Chemistry LibreTexts) [Link]
-
Buchwald Hartwig amination catalysts. (Source: Johnson Matthey) [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. (Source: ACS Publications) [Link]
-
One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. (Source: Royal Society of Chemistry) [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (Source: National Institutes of Health) [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (Source: ResearchGate) [Link]
-
Suzuki-Miyaura Coupling. (Source: Chemistry LibreTexts) [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (Source: KAUST Repository) [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (Source: Organic Chemistry Portal) [Link]
-
Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. (Source: ACS Publications) [Link]
-
Suzuki Coupling. (Source: Organic Chemistry Portal) [Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (Source: ACS Publications) [Link]
-
Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. (Source: ACS Publications) [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (Source: University of Southampton ePrints) [Link]
-
Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. (Source: National Institutes of Health) [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (Source: ResearchGate) [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (Source: ResearchGate) [Link]
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [repository.kaust.edu.sa]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Weinreb Amides: The Unique Utility of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
Introduction: The Enduring Power of the Weinreb Amide
In the landscape of modern organic synthesis, the quest for selective and high-yielding transformations is paramount. The formation of carbon-carbon bonds to create ketones is a fundamental operation, yet it is often plagued by a persistent challenge: over-addition. Traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides frequently lead to the formation of tertiary alcohols as byproducts, even with careful stoichiometric control.
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, now universally known as the Weinreb amide , provided an elegant solution to this problem. This functional group reacts cleanly with a single equivalent of an organolithium or Grignard reagent to produce a ketone upon aqueous workup. The success of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until quenching, thereby preventing the undesired second addition of the organometallic reagent.
While all Weinreb amides share this core advantage, the substitution pattern on the acyl fragment can dramatically alter the reagent's synthetic profile. This guide provides a detailed comparison of the unique characteristics of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide against other common aromatic Weinreb amides, supported by mechanistic insights and experimental considerations.
The Weinreb Ketone Synthesis: A Mechanistic Overview
The reliability of the Weinreb amide stems from a distinct reaction mechanism that intercepts the reactive ketone intermediate.
-
Nucleophilic Addition: An organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (e.g., Li⁺ or MgX⁺) between the newly formed alkoxide and the N-methoxy oxygen atom. This chelated complex is kinetically stable at low temperatures (typically -78 °C to 0 °C).
-
Aqueous Workup and Hydrolysis: Upon the addition of an aqueous acid, the chelated intermediate is hydrolyzed, collapsing to release the desired ketone and N,O-dimethylhydroxylamine.
"2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide" vs. acid chlorides for ketone synthesis
A Researcher's Guide: Selecting the Optimal Acylating Agent for Ketone Synthesis
A Comparative Analysis of Weinreb Amides and Acid Chlorides in Modern Drug Development
In the intricate world of pharmaceutical and chemical synthesis, the construction of the ketone functional group is a cornerstone transformation.[1][] Ketones are not only prevalent in natural products and active pharmaceutical ingredients (APIs) but also serve as versatile intermediates for countless other reactions.[1][] The choice of acylating agent is a critical decision that profoundly impacts yield, purity, and scalability. This guide provides a detailed comparison between the classical acid chloride approach and the more modern, selective method utilizing N-methoxy-N-methylamides, commonly known as Weinreb amides, exemplified here by 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide.
The Core Challenge: Overcoming Over-addition
The primary difficulty in synthesizing ketones from highly reactive organometallic reagents (like Grignard or organolithium reagents) and carboxylic acid derivatives is the problem of over-addition.[3][4] The ketone product formed after the first nucleophilic addition is often more reactive than the starting material.[3][5] This leads to a second addition, converting the desired ketone into a tertiary alcohol, thereby reducing the yield and complicating purification.[6][7][8]
The Classical Workhorse: Acid Chlorides
Acid chlorides are among the most reactive carboxylic acid derivatives, making them potent acylating agents.[9] Their high electrophilicity ensures rapid reaction with a wide range of nucleophiles.
Mechanism and Drawbacks
When an acid chloride is treated with a powerful organometallic reagent like a Grignard reagent (R-MgX), the reaction proceeds via nucleophilic acyl substitution to form a ketone intermediate. However, due to the high reactivity of the Grignard reagent, the reaction cannot be stopped at the ketone stage.[6] A second equivalent of the Grignard reagent quickly attacks the newly formed ketone, leading to a tertiary alcohol after workup.[6][7][8][10]
To circumvent this, less reactive organometallic reagents, such as organocuprates (Gilman reagents), are often used.[8][10][11] These reagents are "softer" nucleophiles and react selectively with acid chlorides to afford ketones without significant over-addition.[8][11][12] However, this adds steps to the synthetic sequence (preparation of the Gilman reagent) and introduces copper, which may require additional purification steps.
The Modern Solution: Weinreb Amides
Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide (N-methoxy-N-methylamide) offers an elegant solution to the over-addition problem.[13][14] This methodology allows for the clean synthesis of ketones using highly reactive Grignard and organolithium reagents.[3][5][13]
The Key to Selectivity: A Stable Intermediate
The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate.[3][15] When an organometallic reagent adds to the Weinreb amide, the resulting intermediate is stabilized by chelation between the metal cation (e.g., Mg²⁺ or Li⁺), the carbonyl oxygen, and the N-methoxy oxygen.[13][14] This five-membered chelate is stable at low temperatures and does not collapse to form a ketone until an aqueous acid workup is performed.[3][13][14][15] This crucial stability prevents the second addition of the organometallic reagent, ensuring a high yield of the desired ketone.[5][15]
The specific reagent, This compound , is an excellent example of a modern Weinreb amide. The presence of the bromo and fluoro substituents on the aromatic ring provides synthetic "handles" for further functionalization, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a significant advantage in the rapid generation of compound libraries for drug discovery.[16]
Head-to-Head Comparison: Performance & Practicality
| Feature | Acid Chlorides | This compound (Weinreb Amide) |
| Reactivity | Very high; often requires less reactive organometallics (e.g., Gilman reagents) to avoid over-addition.[9] | Moderate; controlled reaction with strong organometallics (Grignard, organolithiums). |
| Selectivity (Ketone) | Poor with strong organometallics (forms tertiary alcohols).[6][7] Good with organocuprates.[8][11] | Excellent; stable chelated intermediate prevents over-addition.[13][15] |
| Functional Group Tolerance | Limited. Highly reactive nature is incompatible with many sensitive functional groups.[1][15] | Broad. Tolerates a wide range of functional groups, including esters, nitriles, and halides.[16][17] |
| Safety & Handling | Highly reactive, moisture-sensitive, corrosive. Generates corrosive HCl gas as a byproduct. | Generally stable, crystalline solids. Less hazardous than acid chlorides. |
| Preparation | Typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[15] | Prepared from the carboxylic acid (or acid chloride) and N,O-dimethylhydroxylamine hydrochloride.[5][13][18] |
| Synthetic Utility | Best for simple, robust substrates or when using less reactive organometallics. | Ideal for complex, multi-functionalized molecules common in drug development.[17] |
Visualizing the Mechanisms
To fully appreciate the difference in reactivity, it's essential to visualize the reaction pathways.
Diagram 1: Acid Chloride Reaction Pathway
Caption: Reaction of an acid chloride with a Grignard reagent, showing the uncontrolled second addition.
Diagram 2: Weinreb Amide Reaction Pathway
Caption: The Weinreb amide pathway, highlighting the stable intermediate that prevents over-addition.
Experimental Protocols
The following are representative, generalized procedures. Researchers should always consult primary literature for specific substrate conditions and perform a thorough risk assessment.
Protocol 1: Ketone Synthesis via Acid Chloride and a Gilman Reagent
-
Preparation of Gilman Reagent: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve two equivalents of an appropriate organolithium reagent in anhydrous diethyl ether or THF at -78 °C. Add one equivalent of copper(I) iodide (CuI) and allow the mixture to stir until a clear, homogeneous solution of the lithium diorganocuprate is formed.
-
Acylation: In a separate flask, dissolve one equivalent of the acid chloride in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the prepared Gilman reagent to the acid chloride solution via cannula.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Ketone Synthesis via this compound
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve one equivalent of this compound in anhydrous THF.
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.
-
Addition of Grignard Reagent: Slowly add 1.1 to 1.2 equivalents of the Grignard reagent (e.g., Phenylmagnesium bromide in THF) dropwise, maintaining the internal temperature below the specified limit.
-
Reaction: Allow the reaction mixture to stir at the low temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ketone by silica gel chromatography.
Diagram 3: Comparative Experimental Workflow
Caption: High-level workflow comparison for ketone synthesis routes.
Conclusion and Recommendation
For drug development professionals and researchers working on complex molecular architectures, the Weinreb amide approach, exemplified by reagents like This compound , is unequivocally superior. Its broad functional group tolerance, high selectivity, and operational simplicity in preventing over-addition make it the method of choice for constructing ketones from highly reactive organometallics.[5][13] The ability to incorporate synthetic handles for downstream diversification further enhances its value in medicinal chemistry.
While acid chlorides remain useful for certain applications, particularly with less sensitive substrates or when paired with milder organometallic reagents, their limitations in selectivity and functional group compatibility often render them less suitable for the intricate, multi-step syntheses characteristic of modern pharmaceutical research. The initial investment in preparing the Weinreb amide is frequently offset by higher yields, simpler purifications, and a more reliable and predictable reaction outcome.
References
- Weinreb ketone synthesis - Grokipedia. A detailed overview of the Weinreb ketone synthesis, highlighting its selectivity and mechanism involving a stable five-membered chelate to prevent over-addition, a common issue with acid chlorides.
- Weinreb Ketone Synthesis - Organic Chemistry Portal. Explains that reactions of esters and acid chlorides with organolithium and organomagnesium compounds often give low yields of ketones due to the high reactivity of the ketone intermediate, a problem solved by using Weinreb amides.
- Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange.
- Synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas.
- Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC.
- Weinreb ketone synthesis - YouTube. A video explaining the two-step synthesis where a carboxylic acid or acid chloride is first converted to a Weinreb amide, which then reacts with an organometallic reagent to produce a ketone.
- The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium | Semantic Scholar. A review of ketone synthesis from acid halides and various organometallic reagents.
- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry.
- Weinreb ketone synthesis - Wikipedia.
- Conversion of Acid Chlorides to Ketones - Chemistry Steps. Discusses the direct conversion of acid chlorides to ketones using organocuprates (Gilman reagents)
- (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - ResearchGate.
- Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts | ACS Sustainable Chemistry & Engineering.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH.
-
Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) . A research article providing evidence for the stable tetrahedral intermediates formed from Weinreb amides, highlighting their excellent chemoselectivity. [Link]
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents - Chemistry Steps.
- Acid Chloride to Ketone: Videos & Practice Problems - Pearson.
- Custom Ketone Synthesis Services - BOC Sciences.
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. States that Grignard reagents add twice to acid halides, resulting in a tertiary alcohol.
-
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - Thieme . Discusses the general challenge of over-addition in ketone synthesis with organometallic reagents and mentions Weinreb amides as a key solution. [Link]
- Recent Developments in Weinreb Synthesis and their Applications. A review highlighting the wide functional group tolerance and high yields (51-95%) of Weinreb amide reactions, making them suitable for complex molecules.
- 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure.
-
19.4 New Synthesis of Aldehydes and Ketones - Chemistry LibreTexts . Explains that organocuprate reagents react with acid chlorides to form ketones, stopping at that stage, unlike more reactive Grignard reagents. [Link]
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. Describes the synthesis of amides via nucleophilic acyl substitution using amines and acyl halides or anhydrides.
- 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. Discusses the use of benzamides in organic synthesis and their presence in biologically active compounds.
- β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. Mentions the reaction of ketone enamines with acyl halides as a method for synthesizing 1,3-diketones, relevant to ketone chemistry.
- Carboxylic Acids to Ketones - Chemistry Steps. Describes methods for converting carboxylic acids to ketones, including the Weinreb Ketone Synthesis.
- in the chemical literature: Weinreb amides - YouTube.
- Ketone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. A portal listing various methods for synthesizing ketones.
-
Relative Reactivities of Carboxylic Acids and Derivatives - Chemistry LibreTexts . Explains the relative reactivities of carboxylic acid derivatives, noting that acid chlorides are generally more reactive than amides. [Link]
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
-
Chemistry of Acid Halides - Chemistry LibreTexts . Details the reactions of acid halides, including their conversion to tertiary alcohols with Grignard reagents and to ketones with less reactive Gilman reagents. [Link]
- 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 - ChemicalBook. Provides information on a related compound, highlighting its use as an intermediate in the synthesis of an androgen-receptor antagonist.
- 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem.
Sources
- 1. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 15. utd-ir.tdl.org [utd-ir.tdl.org]
- 16. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 18. youtube.com [youtube.com]
A Comparative Guide to Ketone Synthesis: 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide vs. Esters
For researchers, synthetic chemists, and professionals in drug development, the efficient and controlled synthesis of ketones is a cornerstone of molecular construction. The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. However, the choice of acylating agent is critical to prevent the common pitfall of over-addition, which leads to the formation of undesired tertiary alcohols. This guide provides an in-depth technical comparison between the use of a specialized Weinreb amide, 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide , and corresponding esters for the synthesis of ketones, supported by mechanistic insights and experimental data.
The Challenge: Controlling Reactivity in Ketone Synthesis
The synthesis of ketones from carboxylic acid derivatives and organometallic reagents, such as Grignard or organolithium reagents, is often plagued by a lack of selectivity. Esters, for instance, react with one equivalent of an organometallic reagent to form a ketone. However, this newly formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major product.[1] This over-addition occurs even with careful control of stoichiometry and reaction conditions.[2]
To circumvent this issue, chemists have developed strategies to temper the reactivity of the initial tetrahedral intermediate. One of the most successful and widely adopted methods is the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[3]
The Weinreb Amide Advantage: A Mechanistic Perspective
The superior performance of Weinreb amides in ketone synthesis stems from the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[2] This intermediate is stabilized by the coordination of the metal cation between the newly formed alkoxide and the N-methoxy oxygen atom.[2][4] This chelation prevents the collapse of the intermediate and subsequent elimination of the amide moiety, which would regenerate a reactive ketone. The stable intermediate persists until a deliberate acidic workup, which then liberates the desired ketone.[3]
In contrast, the tetrahedral intermediate formed from the reaction of an organometallic reagent with an ester lacks this stabilizing chelation. The intermediate readily collapses, eliminating an alkoxide and forming a ketone, which is then susceptible to further nucleophilic attack.[1]
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic divergence between the Weinreb amide and ester routes for ketone synthesis.
Figure 1. Comparative reaction pathways for ketone synthesis.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the expected outcomes and key differences when using this compound versus methyl 2-bromo-6-fluorobenzoate for the synthesis of (2-bromo-6-fluorophenyl)(phenyl)methanone using phenylmagnesium bromide.
| Parameter | This compound | Methyl 2-Bromo-6-fluorobenzoate |
| Primary Product | Ketone: (2-bromo-6-fluorophenyl)(phenyl)methanone | Tertiary Alcohol: (2-bromo-6-fluorophenyl)diphenylmethanol |
| Yield of Ketone | High | Low to negligible |
| Key Intermediate | Stable, five-membered chelated tetrahedral intermediate | Unstable, transient tetrahedral intermediate |
| Control over Reactivity | Excellent, prevents over-addition | Poor, prone to over-addition |
| Workup | Acidic workup required to liberate the ketone | Standard aqueous workup isolates the tertiary alcohol |
| Substrate Scope | Broad, tolerates a wide range of functional groups | More limited due to the high reactivity of the ketone intermediate |
Experimental Protocols
To provide a practical comparison, the following are detailed, step-by-step methodologies for the synthesis of the Weinreb amide and the subsequent ketone synthesis, alongside the corresponding reaction using an ester.
Protocol 1: Synthesis of this compound
This procedure involves the conversion of 2-bromo-6-fluorobenzoic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Part A: Synthesis of 2-Bromo-6-fluorobenzoyl chloride
-
To a stirred solution of 2-bromo-6-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude 2-bromo-6-fluorobenzoyl chloride, which is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Add a suitable base, such as triethylamine or pyridine (2.5 eq), dropwise to the suspension.
-
A solution of the crude 2-bromo-6-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) is then added dropwise to the cooled mixture.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Weinreb amide.
Protocol 2: Ketone Synthesis from this compound
This protocol details the reaction of the Weinreb amide with a Grignard reagent to produce the corresponding ketone.
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, commercially available solution in THF/ether) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (2-bromo-6-fluorophenyl)(phenyl)methanone. Expected yield: >80% .
Protocol 3: Reaction of Methyl 2-Bromo-6-fluorobenzoate with a Grignard Reagent
This protocol illustrates the typical outcome of reacting an ester with a Grignard reagent, leading to the formation of a tertiary alcohol.
-
To a solution of methyl 2-bromo-6-fluorobenzoate (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (2.2 eq) dropwise.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography will yield (2-bromo-6-fluorophenyl)diphenylmethanol as the major product. The desired ketone, if formed, will be a minor byproduct.
Workflow Visualization
The following diagram outlines the key stages in the synthesis of a ketone via the Weinreb amide route.
Figure 2. Workflow for ketone synthesis using a Weinreb amide.
Conclusion and Field-Proven Insights
For the controlled and high-yielding synthesis of ketones, particularly in the context of complex molecule construction where functional group tolerance and predictability are paramount, the Weinreb amide approach is demonstrably superior to the use of esters. The formation of a stable, chelated intermediate effectively shuts down the over-addition pathway that plagues reactions with esters. While the preparation of a Weinreb amide requires an additional synthetic step, the significant increase in yield and purity of the desired ketone product often justifies this initial investment, streamlining downstream purification efforts and improving overall synthetic efficiency. For any research program focused on the reliable construction of ketone-containing scaffolds, the adoption of the Weinreb ketone synthesis is a highly recommended and field-proven strategy.
References
- DiMichele, L., Menzel, K., Mills, P., Frantz, D., & Nelson, T. (2006). Halogen–metal exchange of 3-substituted 1,2-dibromoarenes: The use of long-range JCH coupling constants to determine regiochemistry. Magnetic Resonance in Chemistry, 44, 1041-1043.
-
Grignard Synthesis of Triphenylmethanol. (n.d.). Department of Chemistry, University of Rochester. Available at: [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromobenzoyl chloride. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Reactions of Esters with Grignard Reagents. (n.d.). Chemistry Steps. Available at: [Link]
- Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12.
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Weinreb, S. M. (2006). The Weinreb Amide. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Zhang, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 47253–47263. Available at: [Link]
Sources
A Comparative Guide for the Synthesis of Aryl Ketones: Grignard vs. Organolithium Reagents with 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
In the landscape of pharmaceutical and materials science, the precise synthesis of ketones is a critical step.[1] The Weinreb amide has emerged as a superior functional group for this purpose, offering a controlled and high-yield pathway to ketones by minimizing common side reactions like over-addition.[1][2] This guide provides an in-depth comparison of two of the most prevalent organometallic reagents used in conjunction with Weinreb amides—Grignard and organolithium reagents—with a specific focus on the challenging substrate, 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide. We will explore the nuances of reactivity, chemoselectivity, and practical considerations to aid researchers in making informed decisions for their synthetic strategies.
The Substrate: this compound
The choice of this compound as a model substrate is deliberate. It encapsulates several challenges commonly encountered in complex molecule synthesis:
-
The Weinreb Amide: This moiety is designed to react with organometallics to form a stable tetrahedral intermediate, which upon acidic workup, yields the desired ketone.[1] This stability prevents the over-addition often seen with esters or acid chlorides.[3]
-
Aryl Bromide: The presence of a carbon-bromine bond offers a potential reaction site for the organometallic reagent, raising questions of chemoselectivity.
-
Aryl Fluoride: The carbon-fluorine bond is exceptionally strong and generally unreactive towards nucleophilic attack or standard lithium-halogen exchange, which typically follows the reactivity trend of I > Br > Cl.[4][5]
The central question is how to selectively form a carbon-carbon bond at the Weinreb amide in the presence of the aryl bromide. This guide will dissect the performance of Grignard and organolithium reagents in achieving this transformation.
Comparative Analysis: Grignard vs. Organolithium Reagents
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
| Reactivity | Moderately reactive, generally requiring elevated temperatures for formation.[6] | Highly reactive, often requiring cryogenic temperatures (-78°C or lower) for controlled reactions.[7] |
| Basicity | Strong bases.[8] | Extremely strong bases, more so than Grignard reagents.[7][9] |
| Chemoselectivity | Generally higher chemoselectivity. Less likely to undergo halogen-metal exchange with aryl bromides, especially at low temperatures.[10] | Prone to rapid lithium-halogen exchange with aryl bromides, even at low temperatures.[4][11] |
| Functional Group Tolerance | Tolerant of a wider range of functional groups, particularly when prepared via halogen-magnesium exchange at low temperatures.[10] | Less tolerant of acidic protons and certain electrophilic functional groups due to high basicity and reactivity.[8][12] |
| Preparation | Can be prepared from aryl halides and magnesium metal, sometimes requiring activation.[13][14] Halogen-magnesium exchange is also a viable method.[10][15] | Often prepared by lithium-halogen exchange or deprotonation.[4][9] |
Experimental Insights and Protocol Design
The primary challenge with this compound is directing the organometallic reagent to attack the Weinreb amide without reacting with the aryl bromide.
The Grignard Approach: A Tale of Two Pathways
With a Grignard reagent, there are two main strategies to consider:
-
Direct Addition of a pre-formed Grignard Reagent: In this classic approach, a Grignard reagent (e.g., Phenylmagnesium bromide) is prepared separately and then added to the Weinreb amide. The key to success here is maintaining a low reaction temperature to favor nucleophilic attack on the amide over any potential halogen-magnesium exchange with the aryl bromide.
-
In Situ Formation via Halogen-Magnesium Exchange: A more modern and often more functional-group-tolerant method involves the use of reagents like isopropylmagnesium chloride (i-PrMgCl).[10] This allows for the formation of the Grignard reagent from the aryl bromide of the substrate itself, which can then be reacted with an electrophile. However, for our purpose of adding an external R-group, this is not the desired pathway.
The preferred Grignard strategy is the direct addition of a separately prepared Grignard reagent. The lower reactivity of Grignard reagents compared to their organolithium counterparts makes them less likely to engage in a side reaction with the aryl bromide.
The Organolithium Dilemma: The Pervasiveness of Halogen-Lithium Exchange
Organolithium reagents are significantly more reactive and basic than Grignard reagents.[7] This heightened reactivity makes them highly susceptible to side reactions. In the case of our substrate, the most probable and rapid side reaction is lithium-halogen exchange with the aryl bromide.[4][11] This process is often faster than nucleophilic addition to the Weinreb amide, even at cryogenic temperatures. The exchange would generate a new aryllithium species from the substrate, which would then require quenching, leading to a different product than the desired ketone.
Due to the high propensity for lithium-halogen exchange, using an organolithium reagent to directly add an R-group to the Weinreb amide of this compound is generally not a viable strategy.
Recommended Experimental Protocol: The Grignard Approach
This protocol details the synthesis of 2-bromo-6-fluoro-1-(phenyl)methanone from this compound using a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Iodine crystal (for activation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
-
Dry ice/acetone bath (-78°C)
Part 1: Preparation of Phenylmagnesium Bromide
Caption: Workflow for the preparation of Phenylmagnesium Bromide.
-
Setup: Assemble and flame-dry all glassware. Allow to cool under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the three-necked flask.[16]
-
Initiation: Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[16][17]
-
Addition: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for use.
Part 2: Reaction with Weinreb Amide
Caption: Experimental workflow for the reaction of the Grignard reagent with the Weinreb amide.
-
Cooling: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (1.1 eq) to the cooled Weinreb amide solution dropwise.
-
Reaction: Stir the reaction mixture at -78°C for 1-2 hours.
-
Warming: Allow the reaction to slowly warm to 0°C.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[18]
-
Workup: Add 1 M HCl and extract the product with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
When targeting the synthesis of ketones from a substrate containing both a Weinreb amide and an aryl bromide, such as this compound, the choice of organometallic reagent is paramount. Grignard reagents demonstrate superior chemoselectivity, preferentially attacking the Weinreb amide over the aryl bromide, especially at low temperatures. In contrast, the high reactivity of organolithium reagents leads to a facile and often uncontrollable lithium-halogen exchange with the aryl bromide, making them unsuitable for this specific transformation. The provided experimental protocol utilizing a Grignard reagent offers a reliable and high-yield pathway to the desired aryl ketone.
References
- Grokipedia. Weinreb ketone synthesis. Accessed January 21, 2026.
-
Wikipedia. Weinreb ketone synthesis. Accessed January 21, 2026. [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
- N/A. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. Accessed January 21, 2026. [Link]
- Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo.
-
Wikipedia. Grignard reagent. Accessed January 21, 2026. [Link]
- N/A. (2019). Chemo-Selective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage Under Catalyst-free Condition.
- N/A. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Royal Society of Chemistry.
-
Sureshbabu, P., Azeez, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11823–11838. [Link]
-
Wikipedia. Metal–halogen exchange. Accessed January 21, 2026. [Link]
- N/A. (2019). making Grignard reagents. YouTube.
- Lee, S. (2007). The Mechanism of Lithium-Halogen Exchange. MacMillan Group Meeting.
- N/A. (n.d.). A. Organolithium Reagents.
- Brubaker, J. (n.d.). Magnesium-Halogen Exchange. Myers Research Group, Harvard University.
- N/A. (2025). The Weinreb amide method is a good way to prepare ketones in high yields... Filo.
- Reddit. (2013). Why does fluorine not undergo lithium-halogen exchange? r/chemhelp.
- N/A. (n.d.). lithium halogen exchange #1 revised.
- N/A. (n.d.). Grignard Reaction.
- N/A. (n.d.). 25. The Grignard Reaction.
- N/A. (n.d.). Direct cross‐coupling reactions between organolithiums and (hetero)aryl...
- N/A. (2019).
- Reddit. (2024). Difference Between a Grignard and Organolithium? r/chemistry.
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Accessed January 21, 2026. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Accessed January 21, 2026. [Link]
- N/A. (n.d.). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society.
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange. Accounts of Chemical Research, 15(10), 300–305. [Link]
- N/A. (2025). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent.
- Professor Dave Explains. (2019). Organolithium Reagents. YouTube.
-
ChemistryViews. (2024). Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents. Accessed January 21, 2026. [Link]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Accessed January 21, 2026. [Link]
- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to the Reactivity of Bromo vs. Chloro Analogs of Fluorinated Weinreb Amides in Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for the construction of complex molecules is paramount. Fluorinated ketones, in particular, are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom. The Weinreb amide has emerged as a reliable functional group for the synthesis of ketones, adeptly avoiding the common issue of over-addition by organometallic reagents.[1][2] This guide provides an in-depth comparison of the reactivity of bromo- versus chloro- analogs of fluorinated Weinreb amides, offering experimental insights and theoretical grounding to inform your synthetic strategies.
The Decisive Role of the Halogen: A Fundamental Reactivity Comparison
The reaction of a Weinreb amide with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds via a nucleophilic acyl substitution. The core of this transformation involves the formation of a stable tetrahedral intermediate, which upon acidic workup, collapses to the desired ketone.[1][3] The nature of the halogen atom at the α-position to the carbonyl group plays a crucial role in the overall reaction kinetics.
Fundamentally, the reactivity of the α-halo Weinreb amide is governed by two primary factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. While the presence of a fluorine atom significantly increases the electrophilicity of the carbonyl, the key differentiator between the bromo and chloro analogs is the C-X bond strength and the stability of the resulting halide anion.
It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[4] This is attributed to the greater polarizability and lower charge density of the larger bromide ion, which allows it to better stabilize the negative charge. Consequently, the C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the nucleophilic attack and subsequent substitution. Therefore, it is anticipated that bromo-fluorinated Weinreb amides will exhibit enhanced reactivity compared to their chloro-fluorinated counterparts.
Experimental Data Insights
| Compound | Amine Scaffold | Half-life (t1/2, min) with Glutathione[5] |
| Bromo-fluoro-acetamide (BFA) | Piperazine | Significantly shorter than BCA |
| Bromo-chloro-acetamide (BCA) | Piperazine | Shorter than DCA |
| Dichloro-acetamide (DCA) | Piperazine | Longer than BCA |
| Chloro-fluoro-acetamide (CFA) | Piperazine | 30-90 fold longer than corresponding CA |
Note: The data presented is for dihaloacetamides reacting with glutathione, not fluorinated Weinreb amides with Grignard reagents. However, it provides a strong indication of the relative electrophilicity and leaving group potential of different halogen combinations.
The data clearly indicates that bromo-containing dihaloacetamides are significantly more reactive than their chloro- analogs.[5] This aligns with the fundamental principles of leaving group ability and suggests that a similar trend in reactivity would be observed for fluorinated Weinreb amides in nucleophilic acyl substitution reactions.
Experimental Protocol: Synthesis of an α-Fluoro-α-haloketone via a Weinreb Amide
The following is a representative protocol for the synthesis of an α-fluoro-α-haloketone from a fluorinated Weinreb amide.
Materials:
-
2-bromo-2-fluoro-N-methoxy-N-methylacetamide (or 2-chloro-2-fluoro-N-methoxy-N-methylacetamide)
-
Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the 2-halo-2-fluoro-N-methoxy-N-methylacetamide (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-α-haloketone.
Note on Reactivity: When using the bromo analog, it is advisable to maintain a lower reaction temperature and shorter reaction time to minimize potential side reactions due to its higher reactivity. Conversely, the chloro analog may require a slightly longer reaction time or warming to a higher temperature (e.g., -40 °C or 0 °C) to achieve full conversion.
Mechanistic Overview
The reaction proceeds through a well-defined mechanism that leverages the unique properties of the Weinreb amide.
Caption: Reaction mechanism for the synthesis of α-halo-α-fluoro ketones.
The initial nucleophilic attack of the Grignard reagent on the carbonyl carbon of the Weinreb amide forms a tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium atom and the oxygen atoms of the carbonyl and the methoxy group.[1][3] This stable chelate prevents the addition of a second equivalent of the Grignard reagent. Upon acidic workup, the chelate is protonated, leading to the collapse of the intermediate and formation of the final ketone product. The superior leaving group ability of bromide facilitates the collapse of the tetrahedral intermediate, contributing to the faster reaction rate of the bromo analog.
Conclusion
In the synthesis of fluorinated ketones using α-halo-fluorinated Weinreb amides, the choice between a bromo or chloro analog has a significant impact on reactivity. Based on fundamental principles of nucleophilic acyl substitution and supported by experimental data from analogous systems, bromo-fluorinated Weinreb amides are expected to be more reactive than their chloro- counterparts . This enhanced reactivity, stemming from the superior leaving group ability of bromide, may allow for milder reaction conditions, such as lower temperatures and shorter reaction times. However, this increased reactivity may also necessitate more careful control to avoid potential side reactions. Conversely, chloro-fluorinated Weinreb amides, while less reactive, may offer greater stability and potentially cleaner reactions under more forcing conditions. The selection of the appropriate halo-analog should therefore be guided by the specific requirements of the synthetic target and the desired balance between reactivity and stability.
References
-
Ghosh, A. K., Banerjee, S., Sinha, S., Kang, S. B., & Zajc, B. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry, 74(15), 5554–5560. [Link]
-
PubMed. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. [Link]
-
RSC Publishing. A Weinreb amide approach to the synthesis of trifluoromethylketones. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Quora. Which is more reactive Acyl chloride or Acyl bromide?. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. [Link]
-
ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF. [Link]
-
University of North Texas. MODULAR SYNTHESIS OF WEINREB AMIDES OF 2-FLUORO-2,4-DIENOIC ACIDS. [Link]
-
Reddit. Better Leaving Group: Bromide VS Chloride : r/Mcat. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
Organic Chemistry Portal. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. [Link]
-
National Institutes of Health. Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. [Link]
-
ResearchGate. One-pot synthesis of aldehydes or ketones from carboxylic acids via in situ generation of Weinreb amides using the Deoxo-Fluor r. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
ResearchGate. One-Pot Synthesis of Aldehydes or Ketones from Carboxylic Acids via in situ Generation of Weinreb Amides Using the Deoxo-Fluor Reagent | Request PDF. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
Lee, H., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of Medicinal Chemistry, 66(14), 9573–9588. [Link]
-
Mahale, D. R., et al. (2018). Recent Developments in Weinreb Synthesis and their Applications. RASAYAN Journal of Chemistry, 11(2), 773-781. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. [Link]
-
ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
National Institutes of Health. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. [Link]
Sources
- 1. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions [mdpi.com]
- 2. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Ketone Products from 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide Reactions
This guide provides an in-depth comparative analysis of the essential validation techniques for ketone products synthesized from 2-bromo-6-fluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the underlying principles and rationale behind experimental choices. We will explore the synthesis, purification, and rigorous analytical validation required to ensure the identity, purity, and quality of these critical chemical intermediates.
The Strategic Importance of Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its reliability in forming ketones from carboxylic acid derivatives.[1][2] Its major advantage over traditional methods, such as the use of Grignard reagents with acid chlorides or esters, is the prevention of "over-addition" to form tertiary alcohols.[2][3] This control is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which reacts with an organometallic reagent to form a highly stable, chelated tetrahedral intermediate.[1][3] This intermediate remains intact at low temperatures until a deliberate aqueous workup liberates the desired ketone.[1][2]
The starting material, this compound, is a valuable precursor for synthesizing fluorinated aromatic ketones. These moieties are of significant interest in medicinal chemistry, as the inclusion of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The bromo-substituent provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[4] Given the high value of these intermediates, rigorous validation of the ketone product is not merely a quality control step but a critical component of the synthetic workflow.
Synthesis Pathway: From Weinreb Amide to Ketone
The reaction of this compound with an organometallic reagent, such as a Grignard (R-MgX) or organolithium (R-Li) reagent, is the key transformation. The choice of the "R" group in the organometallic reagent directly determines the side chain of the resulting ketone. For this guide, we will use the synthesis of 1-(2-bromo-6-fluorophenyl)ethanone via the addition of a methyl group as our model reaction.
Caption: Workflow for the synthesis of 1-(2-bromo-6-fluorophenyl)ethanone.
Experimental Protocol: Synthesis of 1-(2-bromo-6-fluorophenyl)ethanone
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3M solution in diethyl ether) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C. The choice of a Grignard reagent is strategic; they are highly nucleophilic yet generally less prone to side reactions than their organolithium counterparts in this context.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. This step protonates the intermediate, leading to its collapse and the formation of the ketone.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(2-bromo-6-fluorophenyl)ethanone.[5]
A Comparative Guide to Product Validation Techniques
No single analytical technique is sufficient to confirm the identity and purity of the synthesized ketone. A multi-faceted approach, combining spectroscopic and chromatographic methods, is essential for robust validation.
Caption: Decision matrix for selecting appropriate validation techniques.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopy provides definitive evidence of the molecular structure. For a fluorinated compound like ours, ¹⁹F NMR is as crucial as ¹H and ¹³C NMR.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin transitions of hydrogen nuclei in a magnetic field. | Number of unique protons, chemical environment, connectivity (via coupling). | Excellent for structural elucidation of organic molecules. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei. | Number of unique carbons, types of carbons (sp³, sp², sp). | Complements ¹H NMR, confirms carbon skeleton. | Lower sensitivity, requires longer acquisition times. |
| ¹⁹F NMR | Nuclear spin transitions of ¹⁹F nuclei. | Confirms presence and chemical environment of fluorine. | Highly sensitive, wide chemical shift range, provides clear signals.[6] | Requires appropriate hardware/probe. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C=O, C-F, C-Br). | Fast, non-destructive, excellent for confirming carbonyl group. | Provides limited structural information, not ideal for purity. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, isotopic pattern (for Br), fragmentation pattern. | Highly sensitive, confirms elemental composition.[7] | Can be destructive, may not distinguish isomers. |
Representative Data for 1-(2-bromo-6-fluorophenyl)ethanone:
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the methyl protons (a singlet around δ 2.6 ppm) and the aromatic protons (multiplets between δ 7.2-7.7 ppm).[8]
-
¹⁹F NMR (377 MHz, CDCl₃): A singlet or multiplet (depending on coupling to aromatic protons) confirming the fluorine's environment.[6][8]
-
IR (ATR): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the aryl ketone C=O stretch.
-
MS (EI): A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.
Chromatographic Methods: The Gold Standard for Purity Assessment
Chromatography separates the components of a mixture, allowing for the precise quantification of the desired product and any impurities.
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC/UPLC | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Purity assessment, quantification. | High resolution, quantitative, non-destructive. | Requires method development, may not be suitable for highly volatile compounds. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | Purity of volatile ketones, identification of volatile impurities. | High sensitivity and specificity, provides both separation and structural data.[9] | Compound must be volatile and thermally stable. |
| TLC | Separation on a thin layer of adsorbent material. | Reaction monitoring, preliminary purity check. | Fast, inexpensive, simple. | Not quantitative, low resolution. |
Why HPLC is often the preferred method for purity: HPLC with UV detection is exceptionally robust for aromatic ketones. The aromatic ring provides a strong chromophore, leading to high sensitivity. By integrating the peak area of the product relative to the total peak area, a precise purity percentage can be determined. Modern UPLC systems can reduce analysis times significantly compared to traditional HPLC.
Qualitative Chemical Tests: A Rapid Preliminary Check
While not a substitute for modern analytical methods, simple chemical tests can provide a quick, visual confirmation of the ketone functional group.
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Test: Ketones react with 2,4-DNP to form a yellow, orange, or red precipitate, indicating the presence of a carbonyl group.[10]
-
Sodium Nitroprusside Test: In the presence of a base, ketones with an α-methyl group (like our model product) can give a red or purple color with sodium nitroprusside.[10]
Alternative Synthetic Routes: A Brief Comparison
Understanding alternative methods provides context for why the Weinreb-Nahm synthesis is often chosen.
| Method | Description | Advantages | Disadvantages |
| Weinreb-Nahm Synthesis | Reaction of a Weinreb amide with an organometallic reagent.[1] | High yield, prevents over-addition, excellent functional group tolerance.[2] | Requires preparation of the Weinreb amide precursor. |
| Friedel-Crafts Acylation | Reaction of an aromatic ring with an acyl chloride or anhydride using a Lewis acid catalyst.[11] | Can be a one-step process from the arene. | Often requires harsh, corrosive Lewis acids; poor regioselectivity with substituted arenes; limited functional group tolerance.[11] |
| Oxidation of Secondary Alcohols | Oxidation of a corresponding secondary alcohol to the ketone.[8] | Can be highly efficient with modern reagents (e.g., TEMPO). | Requires synthesis of the precursor alcohol, which can add steps. |
Conclusion: Towards a Self-Validating Workflow
The synthesis of specialized ketones like 1-(2-bromo-6-fluorophenyl)ethanone is a precise science where success is defined not just by the reaction yield, but by the verifiable purity and identity of the final product. A robust validation strategy is a self-validating system. An ¹H NMR confirms the proton framework, ¹⁹F NMR verifies the crucial fluorine atom, mass spectrometry confirms the molecular weight and elemental composition, and HPLC provides an unambiguous measure of purity. By integrating these techniques, researchers can proceed with confidence, knowing their materials meet the stringent requirements for drug discovery and development.
References
- A Comparative Guide to Analytical Methods for Ketone Analysis. (2025). BenchChem.
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry.
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Dalton Pharma Services. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (N.D.). Waters Corporation. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). National Institutes of Health (NIH). [Link]
-
Weinreb amides. Organic Chemistry. [Link]
-
Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. American Association for Clinical Chemistry. [Link]
-
Tests for Ketones Importance, Different tests with reactions and FAQS. Allen. [Link]
-
1-(2-bromo-6-fluoro-phenyl)ethanone. ChemBK. [Link]
- A Comparative Guide to 2-(2,4-Dibromo-6-fluorophenyl)
-
An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. (2021). National Institutes of Health (NIH). [Link]
-
2-Fluorodeschloroketamine. Wikipedia. [Link]
-
Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Thieme. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]
-
A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (2025). National Institutes of Health (NIH). [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]
- 11. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a Weinreb amide, serves as a critical building block for the synthesis of complex molecules, particularly ketones and aldehydes, due to its ability to prevent over-addition of organometallic reagents.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by established chemical principles and experimental data from analogous systems.
Introduction to Weinreb Amide Synthesis
The Weinreb amide, or N-methoxy-N-methylamide, is a cornerstone in modern organic synthesis for the preparation of carbonyl compounds.[1] The stability of the tetrahedral intermediate formed upon nucleophilic addition, facilitated by chelation with the methoxy group, prevents the common side reaction of over-addition, leading to higher yields and purer products.[2] The synthesis of this compound can be approached from two principal starting materials: 2-bromo-6-fluorobenzoic acid and its corresponding acyl chloride. This guide will dissect these two pathways, offering a comparative analysis to inform your synthetic strategy.
Synthetic Route 1: From 2-Bromo-6-fluorobenzoic Acid
The direct conversion of a carboxylic acid to a Weinreb amide is an attractive route as it avoids the often harsh conditions required for the synthesis of acid chlorides. This pathway relies on the use of coupling reagents to activate the carboxylic acid for subsequent reaction with N,O-dimethylhydroxylamine hydrochloride.
Mechanistic Considerations
The reaction proceeds via the activation of the carboxylic acid by a coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to furnish the desired Weinreb amide. A variety of coupling reagents can be employed, each with its own mechanism and efficacy.[3][4]
Logical Workflow for Route 1
Caption: Synthesis of the target Weinreb amide from the corresponding carboxylic acid.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as cost, efficiency, and ease of purification.
| Coupling Reagent | Class | Typical Yields (for benzamides) | Key Observations |
| HATU/HBTU | Uronium/Aminium Salt | High | Consistently high purity with fewer byproducts.[4] |
| EDC | Carbodiimide | Moderate to High | Often used with additives like HOBt to improve efficiency and reduce side reactions. Water-soluble byproducts simplify workup.[3][4] |
| PyBOP | Phosphonium Salt | Moderate to High | Can lead to more impurities compared to uronium salts.[4] |
| CDMT | Triazine Derivative | High | Offers a simple, one-flask method with high purity products often not requiring chromatography.[5] |
Note: Yields are generalized and can vary based on substrate and reaction conditions.
The sterically hindered nature of 2-bromo-6-fluorobenzoic acid may necessitate the use of more potent coupling reagents like HATU or HBTU to achieve high yields. However, for cost-effectiveness on a larger scale, EDC in combination with an additive presents a viable option.
Synthetic Route 2: From 2-Bromo-6-fluorobenzoyl Chloride
This traditional two-step approach involves the initial conversion of the carboxylic acid to the more reactive acid chloride, which is then reacted with N,O-dimethylhydroxylamine.
Mechanistic Considerations
The first step involves the reaction of 2-bromo-6-fluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-bromo-6-fluorobenzoyl chloride. The resulting acid chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final product.
Logical Workflow for Route 2
Caption: Two-step synthesis via the acid chloride intermediate.
Comparison of Chlorinating Agents
| Chlorinating Agent | Key Features | Considerations |
| Thionyl Chloride (SOCl₂) | Inexpensive and commonly used. | Byproducts (SO₂ and HCl) are gaseous, simplifying removal. Can sometimes lead to side reactions with sensitive functional groups. |
| **Oxalyl Chloride ((COCl)₂) ** | Generally milder and more reactive than SOCl₂. | Byproducts (CO, CO₂, and HCl) are also gaseous. Often used with a catalytic amount of DMF. |
For many applications, thionyl chloride is sufficient and more economical. However, for substrates sensitive to harsh acidic conditions, the milder nature of oxalyl chloride may be preferable.
Head-to-Head Comparison: Route 1 vs. Route 2
| Feature | Route 1 (from Carboxylic Acid) | Route 2 (from Acid Chloride) |
| Number of Steps | One-pot | Two steps |
| Reagent Cost | Coupling reagents can be expensive. | Chlorinating agents are generally cheaper. |
| Reaction Conditions | Generally milder. | Can involve harsher conditions (refluxing in SOCl₂). |
| Workup & Purification | Can be more complex due to coupling agent byproducts. | Often simpler, especially if the acid chloride is used crude. |
| Substrate Scope | Broad, with a wide array of coupling reagents available. | Very reliable for most carboxylic acids. |
| Overall Efficiency | Can be very high with the right coupling reagent. | High yields are typical for both steps. |
Experimental Protocols
The following are generalized experimental protocols based on established literature procedures for the synthesis of Weinreb amides.
Protocol for Route 1: Direct Amidation of 2-Bromo-6-fluorobenzoic Acid
-
To a solution of 2-bromo-6-fluorobenzoic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) at 0 °C, add the chosen coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.).
-
Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Route 2: Via 2-Bromo-6-fluorobenzoyl Chloride
Step A: Synthesis of 2-Bromo-6-fluorobenzoyl Chloride
-
To 2-bromo-6-fluorobenzoic acid (1.0 eq.), add thionyl chloride (2.0-5.0 eq.) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-3 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 2-bromo-6-fluorobenzoyl chloride is often used directly in the next step.
Step B: Synthesis of this compound
-
Dissolve the crude 2-bromo-6-fluorobenzoyl chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in the same solvent and add a base (e.g., pyridine or triethylamine, 2.2 eq.).
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup the reaction as described in step 5 of the Route 1 protocol.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
Both synthetic routes to this compound are viable and widely practiced in organic synthesis.
-
For small-scale synthesis and rapid access to the product, the direct coupling from the carboxylic acid (Route 1) using a high-efficiency coupling reagent like HATU is often preferred due to its one-pot nature.
-
For large-scale synthesis where cost is a significant factor, the two-step procedure via the acid chloride (Route 2) is likely more economical.
The ultimate choice of synthetic route will depend on the specific requirements of the research or development program, including scale, budget, and available equipment. It is always recommended to perform small-scale optimization studies to determine the most efficient and reliable method for your specific application.
References
-
Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(44), 4391-4394. Available at: [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. Available at: [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Available at: [Link]
-
Khalid, M. H., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]
- Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available at: [Link]
-
Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 793-799. Available at: [Link]
-
The Royal Society of Chemistry. (2012). A Weinreb Approach to the Synthesis of Trifluoromethylketones. Available at: [Link]
-
Taddei, M., et al. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537. Available at: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Available at: [Link]
-
YouTube. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available at: [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
The proper management and disposal of specialized chemical reagents like 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide, a halogenated Weinreb amide, are paramount in any research and development setting. This guide provides a detailed, step-by-step protocol grounded in established safety principles and regulatory standards. Adherence to these procedures is not merely a matter of compliance but a foundational element of a robust safety culture, ensuring the protection of laboratory personnel and the environment.
The causality behind these stringent protocols stems from the compound's chemical structure. As a halogenated aromatic compound, its disposal requires specific handling to prevent the release of hazardous substances and to comply with environmental regulations. The procedures outlined below are designed to be a self-validating system for safe and responsible chemical waste management.
Hazard Assessment and Precautionary Measures
Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds provide a reliable basis for a hazard assessment. Compounds like 4-Bromo-2-fluoro-N-methylbenzamide and 4-Fluoro-N-methoxy-N-methylbenzamide are known to cause skin and eye irritation and may be harmful if inhaled or ingested.[1][2]
Therefore, this compound must be handled with appropriate caution. The following table summarizes the anticipated hazards and the necessary personal protective equipment (PPE).
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields. Handle in a chemical fume hood.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves, lab coat. Wash hands thoroughly after handling.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Safety goggles with side-shields or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area, preferably a chemical fume hood.[2] |
The Core Principle: Disposal as Halogenated Organic Waste
This compound contains both bromine and fluorine, classifying it unequivocally as a halogenated organic compound . This classification is the single most critical factor determining its disposal pathway.
Causality: Halogenated wastes cannot be disposed of with general non-halogenated organic solvents. The primary reason is that the combustion of halogenated compounds requires specialized, high-temperature incinerators (typically around 1200 K or higher) equipped with afterburners and scrubbers.[4][5] This process is necessary to prevent the formation of highly toxic and environmentally persistent byproducts such as dioxins and furans.[5] Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste requiring this expensive and specialized treatment.[6]
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the safe disposal of this compound and associated contaminated materials.
Step 1: Wear Appropriate PPE
Before beginning any waste handling, ensure you are wearing the full complement of PPE as detailed in the table above: a lab coat, chemical-resistant gloves, and safety goggles.[2] All waste consolidation should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Collection
-
Pure Compound & Concentrated Solutions: Collect any unused or waste this compound directly into a designated hazardous waste container.
-
Contaminated Solid Waste: Items such as gloves, weighing papers, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.[7]
-
Crucial Segregation: Use a waste container specifically designated for HALOGENATED ORGANIC WASTE .[8] Do not mix this waste with non-halogenated solvents (like acetone, ethanol, hexane), aqueous waste, or any other incompatible chemical streams.[6][7] The container must be made of a compatible material and have a tightly sealing lid.[9]
Step 3: Container Labeling
Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly and legibly labeled with the following information as soon as the first drop of waste is added:[6]
-
The words "Hazardous Waste ".[10]
-
The full chemical name: "This compound " and any other components in the waste stream.
-
An indication of the associated hazards (e.g., "Irritant," "Toxic").[10]
Step 4: Temporary On-Site Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of generation.[10]
-
Keep Containers Closed: The lid of the waste container must remain tightly sealed at all times, except when actively adding waste.[6]
-
Adhere to Time Limits: According to EPA guidelines for academic laboratories, all hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[11][12]
Step 5: Final Disposal via Licensed Contractor
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
-
Professional Disposal: The final and only acceptable disposal method is to transfer the waste to your institution's Environmental Health and Safety (EHS) department for collection by a licensed hazardous material disposal company.[4][13]
-
Incineration: This external contractor will ensure the material is transported to a permitted facility for proper treatment, which for halogenated compounds, involves high-temperature incineration.[5][14]
Emergency Procedures: Spill Management
In the event of a small spill, follow these steps:
-
Ensure the area is well-ventilated and restrict access.[1]
-
Wearing appropriate PPE, absorb the spill with an inert, dry absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or shovel the absorbed material into a suitable container for disposal.[2]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the protocol above.[2]
-
Thoroughly clean the contaminated area.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- Biosynth. (2022, May 5). Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 2-Bromo-4-fluoro-N-methylbenzamide.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Matori, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet.
- UFZ. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from Helmholtz Centre for Environmental Research website.
- Triece, R. (n.d.). Laboratory Waste Management: The New Regulations.
- Synquest Labs. (2020, April 28). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
- Carl ROTH. (2025, March 31). Safety Data Sheet.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Sibi, M. P. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-6-fluorobenzaldehyde oxiMe.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429.
- Videnova-Adrabinska, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
Sources
- 1. biosynth.com [biosynth.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. ufz.de [ufz.de]
- 14. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide
A Comprehensive Protocol on Personal Protective Equipment, Safe Handling, and Emergency Procedures
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Bromo-6-fluoro-N-methoxy-N-methylbenzamide. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally similar halogenated benzamides and established laboratory safety principles to create a robust framework for its handling. The core philosophy is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical class.
Our primary objective is to build a culture of safety that goes beyond mere compliance. By understanding the causality behind each procedural step, we transform routine protocols into a self-validating system of protection, ensuring the well-being of every member of our research team.
Hazard Assessment: An Evidence-Based Approach
Given the absence of specific toxicological data for this compound, we must infer its potential hazards from analogous compounds. Structurally related chemicals, such as 2-bromo-4-fluoro-N-methylbenzamide and other substituted benzamides, are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, we will operate under the precautionary principle, treating this compound as a potential irritant and a substance of unknown long-term toxicity.
Key Potential Hazards:
-
Eye Irritation: Likely to cause serious eye irritation upon contact[1][2].
-
Skin Irritation: May cause skin irritation with potential for absorption through the skin[2][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][2].
-
Ingestion: Assumed to be harmful if swallowed[5].
-
Hazardous Decomposition: Under fire conditions, it may emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen bromide[1][6].
The Core of Protection: Personal Protective Equipment (PPE)
PPE is the final barrier between you and a potential chemical exposure. Its effectiveness hinges on proper selection, use, and maintenance. The following table outlines the minimum required PPE for handling this compound.
| Protection Level | Required Personal Protective Equipment (PPE) | Rationale & Key Considerations |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of the solid compound or its solutions must be performed in a properly functioning fume hood to minimize inhalation exposure[6][7]. This is the most critical safety measure. |
| Eye & Face Protection | • ANSI Z87.1-compliant safety goggles with side shields.• Face shield (in addition to goggles) when handling larger quantities (>5g) or when there is a significant splash risk. | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face[8][9]. |
| Hand Protection | • Nitrile gloves (minimum).• Double-gloving is recommended. | Nitrile offers good resistance to a range of chemicals. Inspect gloves for tears before each use and wash hands thoroughly after removal[7][8]. Change gloves every 30-60 minutes or immediately upon known or suspected contact[10]. |
| Body Protection | • Fully-buttoned laboratory coat.• Chemical-resistant apron for large-scale operations. | A lab coat protects skin and personal clothing from minor spills and contamination[7]. |
| Foot Protection | • Closed-toe shoes made of a non-porous material. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory[7][11]. |
| Respiratory Protection | • Generally not required if work is conducted within a certified fume hood.• If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with particulate filters (for dust) should be used[1][4]. | Improper respirator use is dangerous. A formal respiratory protection program, including training and fit-testing, is required if respirators are necessary[4]. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow is designed to minimize exposure at every stage of the process, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Designate Work Area : All work must be conducted within a certified chemical fume hood. Ensure the sash is at the appropriate working height.
-
Assemble & Inspect PPE : Before starting, gather all required PPE. Visually inspect gloves for any holes or degradation[8]. Ensure safety goggles are clean and fit properly.
-
Gather Materials : Bring all necessary chemicals, glassware, and spill cleanup materials into the fume hood before handling the compound to minimize traffic in and out of the workspace.
-
Don Full PPE : Put on your lab coat, followed by safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat[10].
-
Weighing and Transfer : Handle the solid compound carefully to avoid generating dust. Use a micro-spatula for transfers. If weighing outside a balance enclosure, tare the container first, then add the compound inside the fume hood and re-weigh.
-
Experimental Work : Keep all containers sealed when not in use. Avoid direct contact with the substance[12].
-
Decontamination : After the procedure, decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Waste Disposal : This compound is a halogenated organic substance. All contaminated materials (gloves, pipette tips, paper towels) and excess chemical must be disposed of in a clearly labeled "Halogenated Organic Waste" container[7][13]. Never pour this chemical or its waste down the drain[7]. The waste container should be kept closed and stored in a designated satellite accumulation area[13].
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination: first gloves, then goggles, and finally the lab coat.
-
Hand Washing : Immediately wash your hands with soap and water after removing gloves[8].
Emergency & Disposal Plans
Preparedness is paramount. Your response to an unexpected event is a critical component of laboratory safety.
Spill Response Protocol
The immediate actions taken after a spill can significantly mitigate potential harm.
Caption: Decision Tree for Spill Response.
-
For a Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into a designated "Halogenated Organic Waste" container[6].
-
Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
-
For a Large Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) department immediately[14].
-
Prevent others from entering the area.
-
Exposure and First Aid
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][15].
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][6].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[15].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][15].
Disposal Plan
-
Waste Segregation is Key : All waste streams must be properly segregated. Keep halogenated waste separate from non-halogenated waste to ensure proper disposal and manage costs[13].
-
Container Management : Use only approved and properly labeled containers for waste collection. Ensure containers are kept tightly closed except when adding waste[13].
-
Regulatory Compliance : All disposal must adhere to local, state, and federal regulations. Consult your institution's EH&S department for specific disposal procedures[6].
By integrating these principles of hazard assessment, diligent PPE use, and structured operational protocols, we can handle this compound with the confidence that comes from a deep and functional understanding of laboratory safety.
References
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Cleanchem Laboratories.
- SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde. Fisher Scientific.
- Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide. Biosynth. (2022-05-05).
- SAFETY DATA SHEET - 2-Bromo-6-methoxynaphthalene. Fisher Scientific.
- BENZAMIDE HAZARD SUMMARY. NJ.gov.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04).
- Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
- Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. (2015-10-29).
- 2-Fluoro-6-methoxybenzamide Safety and Hazards. PubChem.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Safety in the Organic Chemistry Lab. Chemistry LibreTexts. (2020-06-29).
- 4-Bromo-2-fluoro-6-methoxybenzeneboronic acid Safety Data Sheet. Apollo Scientific.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Chemical Safety Data Sheet - 2-BroMo-6-fluorobenzaldehyde oxiMe. ChemicalBook. (2022-08-11).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. hmc.edu [hmc.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pppmag.com [pppmag.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
